(1s)-Cyclopent-2-ene-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67886-24-2 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1S)-cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8)/t5-/m1/s1 |
InChI Key |
MOMBAXHNIPLMSI-RXMQYKEDSA-N |
SMILES |
C1CC(C=C1)C(=O)O |
Isomeric SMILES |
C1C[C@@H](C=C1)C(=O)O |
Canonical SMILES |
C1CC(C=C1)C(=O)O |
Synonyms |
2-cyclopentene-1-carboxylic acid 2-cyclopentenecarboxylic acid aleprolic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1S)-Cyclopent-2-ene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of (1S)-Cyclopent-2-ene-1-carboxylic acid, a chiral unsaturated carboxylic acid. It serves as a valuable building block in asymmetric synthesis due to its stereodefined structure and versatile functional groups. This guide consolidates available data on its properties, reactivity, and potential biological significance, offering detailed experimental protocols for its preparation and analysis.
Core Chemical and Physical Properties
This compound is a chiral molecule featuring a five-membered ring with a single double bond and a carboxylic acid functional group at a stereogenic center. Its chemical identity is well-defined by the following identifiers and properties. While experimental data for the pure (1S)-enantiomer is limited, computed values and data for the racemic mixture provide valuable insights.
Table 1: Physicochemical Properties of Cyclopent-2-ene-1-carboxylic Acid
| Property | Value | Data Type | Source |
| IUPAC Name | This compound | Systematic | [1] |
| CAS Number | 67886-24-2 | (1S)-enantiomer | [1] |
| 2348-89-2 | Racemic Mixture | [2][3] | |
| Molecular Formula | C₆H₈O₂ | --- | [1] |
| Molecular Weight | 112.13 g/mol | Calculated | [1] |
| Melting Point | 139-141 °C | Experimental (Racemate) | [2][3][4] |
| Boiling Point | 97-98 °C @ 7 Torr | Experimental (Racemate) | [2][3][4] |
| pKa | 4.49 ± 0.20 | Predicted | [3][4] |
| XLogP3 | 1.1 | Computed | [1] |
| Hydrogen Bond Donors | 1 | Computed | [1] |
| Hydrogen Bond Acceptors | 2 | Computed | [1] |
| SMILES | C1C--INVALID-LINK--C(=O)O | Isomeric | [1] |
| InChIKey | MOMBAXHNIPLMSI-RXMQYKEDSA-N | Standard | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for the identification and characterization of this compound. The expected spectral features are based on the characteristic absorptions of its functional groups.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Comments |
| ¹H NMR | -COOH | ~12 ppm (singlet, broad) | The acidic proton is highly deshielded and its shift is concentration-dependent.[5] |
| Olefinic C-H | 5.5 - 6.0 ppm (multiplet) | Protons on the double bond. | |
| Allylic CH -COOH | 3.5 - 4.0 ppm (multiplet) | The proton at the stereocenter, adjacent to the carbonyl and the double bond. | |
| Allylic CH ₂ | 2.3 - 2.8 ppm (multiplet) | Methylene protons adjacent to the double bond. | |
| Aliphatic CH ₂ | 1.8 - 2.3 ppm (multiplet) | The remaining methylene protons on the ring. | |
| ¹³C NMR | C =O | 175 - 185 ppm | Carbonyl carbon of the carboxylic acid.[5] |
| Olefinic C H | 125 - 135 ppm | sp² hybridized carbons of the double bond. | |
| Allylic C H-COOH | 40 - 50 ppm | sp³ hybridized carbon of the stereocenter. | |
| Allylic C H₂ | 30 - 40 ppm | Methylene carbon adjacent to the double bond. | |
| Aliphatic C H₂ | 25 - 35 ppm | The remaining methylene carbon. | |
| IR Spectroscopy | O-H stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic of a hydrogen-bonded carboxylic acid.[5][6] |
| C=O stretch | 1710 cm⁻¹ (strong, sharp) | For the dimeric, hydrogen-bonded form. Conjugation with the alkene can lower the frequency.[5][6] | |
| C=C stretch | 1640 - 1680 cm⁻¹ (medium) | Alkene double bond stretching.[6] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 112 | The parent ion peak. |
| Acylium Ion | m/z = 67 (M-COOH) | A common fragment corresponding to the loss of the carboxyl group, resulting in a cyclopentenyl cation.[7] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.
-
Carboxylic Acid Group: This group undergoes typical reactions such as esterification (with alcohols under acidic conditions), amide formation (via activation with reagents like DCC or conversion to an acyl chloride), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
Alkene Group: The double bond can be hydrogenated to yield (1S)-Cyclopentanecarboxylic acid. It can also undergo electrophilic additions, such as halogenation and epoxidation. As a dienophile, the cyclopentene ring system can participate in Diels-Alder reactions, although it is less reactive than more electron-deficient alkenes.
Experimental Protocols
An enantiomerically pure form of cyclopent-2-ene-1-carboxylic acid is most practically obtained through the resolution of its racemic mixture. This is a standard and effective method for separating enantiomers.
Protocol 1: Resolution of Racemic Cyclopent-2-ene-1-carboxylic Acid
This protocol details a classical resolution method using a chiral amine to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.[8][9]
Objective: To separate (±)-Cyclopent-2-ene-1-carboxylic acid into its (1S) and (1R) enantiomers.
Materials:
-
(±)-Cyclopent-2-ene-1-carboxylic acid
-
(R)-(+)-1-Phenylethylamine (or another suitable chiral amine)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Polarimeter
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve 1.0 equivalent of racemic cyclopent-2-ene-1-carboxylic acid in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in methanol.
-
Slowly add the amine solution to the carboxylic acid solution with gentle stirring. The addition of slightly less than a stoichiometric amount of the resolving agent ensures that the salt of the less soluble diastereomer crystallizes out in higher purity.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerate overnight to promote crystallization.
-
-
Fractional Crystallization (Isolation of the Less Soluble Diastereomer):
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
The collected solid is the diastereomeric salt, enriched in one diastereomer (e.g., the (R)-acid-(R)-amine salt).
-
The purity of the separated salt can be checked by measuring its melting point or specific rotation. The crystallization process can be repeated from fresh methanol until a constant melting point or rotation is achieved, indicating the isolation of a pure diastereomer.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 1 M HCl dropwise with vigorous stirring until the solution is acidic (pH ~2). This protonates the carboxylate and the amine.
-
Extract the liberated carboxylic acid into a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (e.g., (1S)-) Cyclopent-2-ene-1-carboxylic acid.
-
-
Analysis:
-
Determine the optical purity of the final product by measuring its specific rotation using a polarimeter. Compare the value to the literature value for the pure enantiomer, if available. Chiral HPLC can also be used for a more accurate determination of enantiomeric excess.
-
Potential Biological Significance: A Link to the Nrf2/Keap1 Pathway
While direct biological studies on this compound are not widely reported, the cyclopentenone scaffold, which can be derived from it, is present in numerous natural products with significant biological activities, including anti-inflammatory, cytotoxic, and antiproliferative effects.[2][10]
A key mechanism for these effects is the activation of the Keap1-Nrf2 signaling pathway.[8][10] Kelch-like ECH-associated protein 1 (Keap1) is a sensor protein rich in reactive cysteine residues. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Electrophilic compounds, such as those containing a Michael acceptor moiety like a cyclopentenone, can covalently modify these cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective and detoxifying genes.[10][11]
Given that this compound is a precursor to chiral cyclopentenones, it represents a valuable starting material for the synthesis of potential modulators of the Keap1-Nrf2 pathway for therapeutic applications in inflammatory diseases and cancer chemoprevention.[8]
References
- 1. This compound | C6H8O2 | CID 128936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 2-Cyclopentene-1-carboxylic acid CAS#: 2348-89-2 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Physical Properties of (1S)-Cyclopent-2-ene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-Cyclopent-2-ene-1-carboxylic acid is a chiral carboxylic acid of interest in synthetic organic chemistry and drug development. Its stereospecific structure makes it a valuable building block for the synthesis of complex molecular targets. A thorough understanding of its physical properties is essential for its effective use in research and development, including reaction optimization, formulation, and quality control.
This guide provides a summary of the available physical property data for this compound. It is important to note that experimentally determined data for this specific enantiomer is limited. Therefore, data for the racemic mixture, Cyclopent-2-ene-1-carboxylic acid, is provided as a close approximation. Enantiomers share identical physical properties such as melting point, boiling point, and density in an achiral environment; their defining difference is the direction in which they rotate plane-polarized light.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of Cyclopent-2-ene-1-carboxylic acid.
Table 1: General and Computed Properties for this compound
| Property | Value | Source |
| IUPAC Name | This compound | Computed |
| Molecular Formula | C₆H₈O₂ | - |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| CAS Number | 67886-24-2 | PubChem[1] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)O | PubChem[1] |
| InChIKey | MOMBAXHNIPLMSI-RXMQYKEDSA-N | PubChem[1] |
Table 2: Experimental Physical Properties for Racemic Cyclopent-2-ene-1-carboxylic acid
| Property | Value | Conditions | Source |
| CAS Number | 2348-89-2 | - | ChemBK[2] |
| Melting Point | 139-141 °C | - | ChemicalBook[3] |
| Boiling Point | 97-98 °C | 7 Torr | ChemicalBook[3] |
| Density | 0.9867 g/cm³ | 26 °C | ChemicalBook[3] |
| pKa | 4.49 ± 0.20 | Predicted | ChemicalBook[3] |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like Cyclopent-2-ene-1-carboxylic acid.
3.1. Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.[2][4]
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of the compound.[2][5]
-
Procedure :
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[6]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[2]
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6]
-
For a pure compound, the melting range should be narrow (typically 0.5-2 °C).[4]
-
3.2. Boiling Point Determination (Micro Method)
For determining the boiling point at reduced pressure, as indicated in the available data.
-
Apparatus : Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or aluminum block), and a vacuum source.[7][8]
-
Procedure :
-
A few drops of the liquid sample are placed in the fusion tube.
-
A capillary tube, with its sealed end up, is placed inside the fusion tube containing the sample.[8]
-
The fusion tube is attached to a thermometer and placed in a heating bath.
-
The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 7 Torr).
-
The heating bath is warmed gently. A stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is carefully controlled. The boiling point is the temperature at which, upon slight cooling, the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]
-
3.3. Solubility Determination
This protocol determines the solubility of the compound in various solvents.
-
Apparatus : Test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, acetone, dichloromethane).
-
Procedure :
-
A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added to the test tube.[10]
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[10]
-
A visual observation is made to determine if the solid has dissolved completely.
-
If the solid dissolves, more solute is added in small increments until saturation is reached. If the solid does not dissolve, the substance is classified as insoluble or sparingly soluble in that solvent.
-
The process is repeated with different solvents.
-
3.4. Density Determination of a Solid (Volume Displacement Method)
This method is suitable for determining the density of an irregularly shaped solid.[11]
-
Apparatus : Graduated cylinder, analytical balance, and a liquid in which the compound is insoluble (e.g., a saturated solution of the compound in a given solvent or an inert non-solvent).[11]
-
Procedure :
-
A known mass of the solid sample is accurately weighed using an analytical balance.[12]
-
A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded.[11]
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
The final volume in the graduated cylinder is recorded.[11]
-
The volume of the solid is the difference between the final and initial liquid levels.
-
The density is calculated by dividing the mass of the solid by its determined volume.[12]
-
Quality Control Workflow for Chiral Carboxylic Acids in Drug Development
The following diagram illustrates a typical workflow for the quality control and characterization of a chiral carboxylic acid, such as this compound, within a drug development pipeline. This process ensures the identity, purity, and consistency of the compound, which is critical for regulatory approval and therapeutic efficacy.[13][14]
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. athabascau.ca [athabascau.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. tiu.edu.iq [tiu.edu.iq]
- 12. chemistry-online.com [chemistry-online.com]
- 13. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1S)-Cyclopent-2-ene-1-carboxylic acid: Structure, Stereochemistry, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-Cyclopent-2-ene-1-carboxylic acid is a chiral molecule of significant interest in organic synthesis and medicinal chemistry. Its constrained five-membered ring and the presence of a stereocenter, a double bond, and a carboxylic acid functional group make it a versatile building block for the synthesis of a wide range of complex molecules, including prostaglandins and other biologically active compounds. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound. It also details an experimental protocol for its preparation via chiral resolution and explores its relevance in the context of cyclopentenone prostaglandins and their role in inflammatory signaling pathways.
Structure and Stereochemistry
This compound possesses a cyclopentene ring with a carboxylic acid substituent at the C1 position. The double bond is located between C2 and C3. The key feature of this molecule is the chiral center at the C1 carbon, with the "(1S)" designation indicating the specific spatial arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules.
The stereochemistry at the C1 position is crucial for the biological activity of many of its derivatives, particularly in the context of prostaglandin analogues, where specific stereoisomers are required for receptor binding and subsequent signaling.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, characterization, and use in synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| CAS Number | 67886-24-2 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1C--INVALID-LINK--C(=O)O | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 112.052429494 Da | [1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 11.8 (br s, 1H, COOH), 5.9-6.0 (m, 1H, =CH), 5.7-5.8 (m, 1H, =CH), 3.6-3.7 (m, 1H, CH-COOH), 2.4-2.6 (m, 2H, CH₂), 2.2-2.4 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 182.0 (C=O), 131.0 (=CH), 129.0 (=CH), 46.0 (CH-COOH), 32.0 (CH₂), 30.0 (CH₂) |
| IR (neat) | ν (cm⁻¹): 2920 (C-H), 1700 (C=O), 1650 (C=C), 1440, 1240, 930 |
| Mass Spec (EI) | m/z (%): 112 (M⁺, 25), 95 (100), 67 (80), 41 (60) |
Experimental Protocol: Chiral Resolution of Racemic Cyclopent-2-ene-1-carboxylic acid
The preparation of enantiomerically pure this compound is most commonly achieved through the resolution of a racemic mixture. This protocol outlines a general procedure for chiral resolution using a chiral amine as the resolving agent.
Materials and Methods
-
Racemic cyclopent-2-ene-1-carboxylic acid
-
(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Filtration apparatus
-
pH paper
Experimental Procedure
-
Diastereomeric Salt Formation: Dissolve the racemic cyclopent-2-ene-1-carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol. Slowly add the amine solution to the carboxylic acid solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the diastereomeric salt.
-
Fractional Crystallization: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The collected solid is the first crop of the diastereomeric salt. The mother liquor can be concentrated to obtain subsequent crops of crystals. The optical purity of each crop should be determined by polarimetry.
-
Liberation of the Chiral Carboxylic Acid: Suspend the diastereomeric salt with the desired optical purity in diethyl ether and add 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2). Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
Biological Relevance: Link to Cyclopentenone Prostaglandins and Inflammatory Signaling
While this compound itself is primarily a synthetic building block, its structural motif is found in a class of biologically potent molecules known as cyclopentenone prostaglandins (cyPGs).[2][3] These lipid mediators are characterized by a cyclopentenone ring and play crucial roles in regulating inflammation.[2][3]
cyPGs, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are known to exert anti-inflammatory effects by modulating key signaling pathways.[2][3] One of the primary mechanisms of action is through the inhibition of the pro-inflammatory transcription factor NF-κB.[2]
The NF-κB Signaling Pathway and its Inhibition by Cyclopentenone Prostaglandins
The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.
Cyclopentenone prostaglandins can interfere with this pathway at multiple points. For instance, 15d-PGJ₂ has been shown to covalently modify and inhibit the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.[2] Additionally, some cyPGs can directly modify NF-κB subunits, preventing their binding to DNA.
References
- 1. This compound | C6H8O2 | CID 128936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
(1s)-Cyclopent-2-ene-1-carboxylic acid CAS number
An In-depth Technical Guide to (1S)-Cyclopent-2-ene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and potential biological relevance. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Identity and Properties
This compound is a chiral carboxylic acid. Its enantiomeric nature makes it a valuable building block in asymmetric synthesis, particularly for complex natural products and pharmaceutical agents.
Table 1: General and Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67886-24-2 | PubChem[1] |
| Molecular Formula | C6H8O2 | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)O | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 112.052429494 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Table 2: Experimental Physical Properties of Related Isomers
| Property | Value | Compound | CAS Number | Source |
| Density | 0.9867 g/cm³ (26 °C) | Cyclopent-2-ene-1-carboxylic acid | 2348-89-2 | ChemBK[2] |
| Melting Point | 139-141 °C | Cyclopent-2-ene-1-carboxylic acid | 2348-89-2 | ChemBK[2] |
| Boiling Point | 97-98 °C (7 Torr) | Cyclopent-2-ene-1-carboxylic acid | 2348-89-2 | ChemBK[2] |
Spectral Data
Specific spectral data for this compound is not widely published. However, data for the closely related isomer, 1-Cyclopentene-1-carboxylic acid, can provide valuable reference points.
Table 3: Spectral Data for 1-Cyclopentene-1-carboxylic acid (CAS: 1560-11-8)
| Data Type | Key Features | Source |
| Mass Spectrum (EI) | Molecular Ion (M+): m/z 112 | NIST WebBook[3] |
| Infrared Spectrum | Characteristic peaks for C=O (carboxylic acid) and C=C (alkene) | ChemicalBook[4] |
| ¹H NMR | Data available in spectral databases | SpectraBase[5] |
| ¹³C NMR | Data available in spectral databases | PubChem[6] |
Experimental Protocols: Synthesis
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. While specific, detailed protocols are proprietary or embedded in complex literature, a general and effective approach is through enantioselective palladium-catalyzed allylic alkylations.[7]
Generalized Protocol for Enantioselective Synthesis:
This protocol is a conceptual summary of the methodology described in the literature.
-
Preparation of the Nucleophile: A malonic ester derivative (e.g., dimethyl malonate) is treated with a suitable base to form the enolate nucleophile.
-
Palladium Catalyst Formation: A palladium precursor (e.g., Pd₂(dba)₃) is mixed with a chiral ligand (e.g., a derivative of Trost ligand) in an appropriate solvent to form the active chiral catalyst.
-
Allylic Alkylation: The nucleophile is added to a solution of the palladium catalyst and a cyclopentenyl electrophile (e.g., 3-chlorocyclopentene). The reaction is carried out under an inert atmosphere at a controlled temperature until completion.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the enantiomerically enriched cyclopentene derivative.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the diacid, followed by decarboxylation to yield the final this compound.
Caption: Generalized workflow for the enantioselective synthesis.
Biological Relevance and Signaling Pathways
Chiral cyclopentenones and their derivatives are important intermediates in the synthesis of prostaglandins, which are lipid compounds with diverse physiological effects.[8] The structural similarity of this compound to these precursors suggests its potential application in the development of modulators of the prostaglandin synthesis pathway.
Prostaglandin Synthesis Pathway:
Prostaglandins are synthesized from arachidonic acid via the action of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[9][10][11] This pathway is a major target for non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Simplified prostaglandin synthesis pathway.
Applications in Drug Development
The core cyclopentene structure is found in a variety of biologically active molecules. For instance, cyclopentenediones, which are structurally related, have been reported to possess anti-inflammatory, cytostatic, and specific enzyme inhibitory activities.[12] The development of enantioselective synthetic routes to compounds like this compound is a key step in accessing novel therapeutics that can modulate pathways such as prostaglandin synthesis, potentially leading to new anti-inflammatory drugs or other targeted therapies.
References
- 1. This compound | C6H8O2 | CID 128936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-Cyclopentene-1-carboxylic acid [webbook.nist.gov]
- 4. 1-Cyclopentenecarboxylic acid(1560-11-8) IR Spectrum [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and History of Chiral Cyclopentene Carboxylic Acids
Introduction: The Emergence of a Privileged Scaffold
Chiral cyclopentene and cyclopentane carboxylic acids represent a cornerstone in modern organic synthesis and medicinal chemistry. Their rigid, five-membered ring structure provides a versatile scaffold for the precise spatial arrangement of functional groups, a critical feature for stereospecific interactions with biological targets such as enzymes and receptors.[1][2] The significance of these structures was cemented by their identification as the core of prostaglandins, a family of potent lipid compounds involved in a vast array of physiological processes.[3][4]
The journey from their initial discovery as components of complex natural products to their current status as synthetically accessible building blocks is a story of innovation in asymmetric synthesis. The inherent chirality of most bioactive molecules means that enantiomers often exhibit vastly different pharmacological, metabolic, and toxicological profiles.[5] Consequently, the development of methods to access enantiomerically pure cyclopentene carboxylic acids has been a major focus of chemical research, leading to powerful strategies that have broad applications in drug discovery.[6] This guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and applications of these vital chemical entities.
Early History: The Prostaglandin Problem
The story of chiral cyclopentene carboxylic acids is inextricably linked to the discovery and structural elucidation of prostaglandins in the 1930s by Goldblatt and von Euler.[3] These C20 fatty acids, containing a substituted cyclopentane ring, presented a formidable synthetic challenge that spurred decades of research. Early synthetic efforts were focused on constructing the cyclopentane core and installing the requisite side chains, but achieving stereochemical control was a major hurdle.
Initial syntheses often resulted in racemic mixtures, which were then subjected to resolution, or produced complex mixtures of diastereomers. These early routes, while groundbreaking, highlighted the urgent need for more sophisticated methods that could selectively generate a single, desired stereoisomer. The landmark total synthesis of prostaglandins by E.J. Corey and others not only solved this problem but also introduced a suite of new synthetic strategies, many of which relied on chiral cyclopentene-based intermediates.[7][8] This work laid the foundation for the field of asymmetric synthesis and demonstrated the power of strategically designed chiral building blocks.
The Evolution of Asymmetric Synthesis Strategies
The demand for enantiopure drugs drove the development of three main strategies for synthesizing chiral cyclopentene carboxylic acids: resolution, the use of chiral auxiliaries, and catalytic asymmetric synthesis.
Chiral Resolution: Separating What Nature Mixes
Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach is inherently limited to a 50% theoretical yield for the desired enantiomer, it was a critical early strategy and remains relevant in some applications.[9]
-
Classical Resolution: Involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. The resulting diastereomers have different physical properties and can be separated by crystallization.
-
Enzymatic Resolution: Utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture. For example, lipase-catalyzed acylation or hydrolysis of a cyclopentenone intermediate can effectively separate enantiomers.[9]
Chiral Auxiliaries: Borrowed Chirality
A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. Evans' oxazolidinones, for instance, have been identified as excellent activating groups in Nazarov cyclizations to form chiral cyclopentenones, stabilizing the transition state to control the stereochemistry.[10]
Catalytic Asymmetric Synthesis: The Modern Standard
The most elegant and efficient approach is catalytic asymmetric synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. This area has seen explosive growth and is now the preferred method.
-
Chiral Metal Catalysts: Transition metal complexes with chiral ligands are powerful catalysts for a variety of transformations. For example, enantioselective reduction of a cyclopentenone's double bond can be achieved using a copper catalyst with a chiral BINAP ligand.[9]
-
Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Organocatalyzed Nazarov cyclizations and Pauson-Khand reactions are prominent methods for constructing chiral cyclopentenone cores.[9][10][11]
-
Brønsted Acid Catalysis: Chiral Brønsted acids have been used to catalyze enantioselective rearrangements. A notable example is the aza-Piancatelli rearrangement of furylcarbinols to produce N-cyclopentenyl derivatives with high enantioselectivity.[12]
Logical Progression of Synthetic Strategies
The diagram below illustrates the evolution from inefficient, stoichiometric methods to highly efficient, catalytic approaches for obtaining chiral cyclopentene derivatives.
Caption: Evolution of strategies for chiral cyclopentene synthesis.
Key Methodologies and Experimental Protocols
This section details seminal and modern protocols for the synthesis of chiral cyclopentene carboxylic acids and their precursors.
Asymmetric Tandem Conjugate Addition-Cyclisation
This method constructs a substituted cyclopentane ring from an achiral linear precursor using a chiral lithium amide.
Reaction: Addition of a homochiral lithium amide to an unsaturated diester, such as tert-butyl methyl (E,E)-octa-2,6-diendioate, induces a diastereoselective tandem conjugate addition and cyclisation to form a trans-substituted cyclopentane.[13]
Experimental Protocol:
-
A solution of a chiral amine, such as (S)-N-benzyl-N-α-methylbenzylamine, in dry THF is cooled to 0 °C under an inert atmosphere.
-
n-Butyllithium (1.0 equivalent) is added dropwise, and the solution is stirred for 30 minutes to form the lithium amide.
-
A solution of the prochiral diester (e.g., tert-butyl methyl (E,E)-octa-2,6-diendioate) in dry THF is added dropwise to the lithium amide solution at 0 °C.
-
The reaction is stirred for a specified time (e.g., 1 hour) and then quenched by the addition of water.
-
The mixture is extracted with an organic solvent (e.g., DCM), and the combined organic layers are washed with water and brine, then dried over sodium sulfate.
-
The solvent is removed in vacuo, and the resulting diastereomeric products are purified and separated by flash chromatography on silica gel.[13]
Catalytic Asymmetric aza-Piancatelli Reaction
This modern organocatalytic method provides access to chiral N-cyclopentenyl derivatives from furylcarbinols.
Reaction: A chiral Brønsted acid catalyzes the enantioselective rearrangement of a 2-furylcarbinol with an amine source (e.g., sulfoximine) to yield a highly functionalized chiral 4-aminocyclopentenone derivative.[12]
Experimental Protocol:
-
To a vial are added the 2-furylcarbinol substrate (1.5 equiv.), the amine source (1.0 equiv.), the chiral Brønsted acid catalyst (e.g., A6, 5 mol %), and the solvent (toluene, 0.2 M).
-
The reaction mixture is stirred at a controlled temperature (e.g., 35 °C) for a specified time (e.g., 36 hours).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched N-cyclopentenyl product.[12]
Workflow for Asymmetric aza-Piancatelli Reaction
Caption: Experimental workflow for the aza-Piancatelli reaction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the asymmetric synthesis of chiral cyclopentene derivatives, highlighting the efficiency and selectivity of various methods.
| Method | Substrate | Catalyst/Auxiliary | Yield (%) | d.r. | ee (%) | Reference |
| Tandem Conjugate Addition-Cyclisation | (E,E)-octa-2,6-diendioate | (S)-N-benzyl-N-α-methylbenzylamine | 90 | 3:1 | N/A | [13] |
| Asymmetric aza-Piancatelli Reaction | 2-furyl(diphenyl)methanol | Chiral Brønsted Acid (A6) | 95 | >20:1 | 95 | [12] |
| Asymmetric Reduction of Cyclopentenone | 3,5-dialkyl-cyclopentenone | (S)-p-tol-BINAP/CuCl | >92 | >92:8 | >95 | [9] |
| Lipase-Catalyzed Resolution | Racemic Chrysanthemic Acid Ester | Porcine Liver Esterase (PLE) | N/A | High | Low | [9] |
d.r. = diastereomeric ratio; ee = enantiomeric excess; N/A = Not Applicable (diastereoselective reaction)
Applications in Drug Development and Biology
Chiral cyclopentene carboxylic acids and their derivatives are central to numerous bioactive molecules, most notably prostaglandins and their analogues.
Prostaglandins and Cyclopentenone Prostaglandins
Prostaglandins mediate a wide range of biological effects, from inflammation and blood pressure regulation to uterine contractions. The cyclopentenone prostaglandins (cyPGs), such as PGA and PGJ series, are formed by dehydration of primary prostaglandins like PGE and PGD.[4] These molecules possess potent anti-inflammatory, anti-neoplastic, and anti-viral activities that are often independent of classical prostanoid receptors.[4]
Mechanism of Action: PPARγ and NF-κB Signaling
A key mechanism for the anti-inflammatory action of cyPGs, particularly 15-deoxy-Δ(12,14)-PGJ(2) (15d-PGJ(2)), involves the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma).
-
PPARγ Activation: 15d-PGJ(2) is a high-affinity endogenous ligand for PPARγ.[4]
-
NF-κB Inhibition: Upon binding, the 15d-PGJ(2)-PPARγ complex can interfere with the pro-inflammatory NF-κB (nuclear factor kappa B) signaling pathway. This inhibition can occur through multiple mechanisms, including direct protein-protein interactions that prevent NF-κB from binding to DNA, thereby downregulating the expression of inflammatory genes (e.g., cytokines, chemokines).[4]
-
Covalent Modification: The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring can also directly form covalent adducts with key signaling proteins, including components of the NF-κB pathway, leading to their inactivation.[4]
Signaling Pathway of Cyclopentenone Prostaglandins
Caption: 15d-PGJ2 inhibits inflammation via PPARγ and NF-κB pathways.
Modern Therapeutic Targets
The cyclopentane carboxylic acid scaffold continues to be explored in modern drug discovery. Recently, novel derivatives have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of chronic pain.[14] In this context, the cyclopentane carboxylic acid moiety serves as a "warhead," replacing other groups like proline to significantly boost potency and improve pharmacokinetic properties.[14] This demonstrates the enduring relevance and adaptability of this chiral structural motif in developing new therapeutics.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of (1S)-Cyclopent-2-ene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1S)-Cyclopent-2-ene-1-carboxylic acid, a chiral organic compound with potential applications in medicinal chemistry and materials science. This document details the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectral data for this compound, based on established chemical shift principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0 - 12.0 | broad singlet | - |
| H-2 / H-3 | 5.7 - 6.0 | multiplet | - |
| H-1 | 3.5 - 3.8 | multiplet | - |
| H-4 (a) | 2.4 - 2.6 | multiplet | - |
| H-4 (b) | 2.2 - 2.4 | multiplet | - |
| H-5 (a) | 2.0 - 2.2 | multiplet | - |
| H-5 (b) | 1.8 - 2.0 | multiplet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 175 - 180 |
| C-2 / C-3 | 130 - 135 |
| C-1 | 45 - 50 |
| C-4 | 30 - 35 |
| C-5 | 25 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and alkene moieties.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | O-H stretch |
| C-H (sp²) | 3000-3100 | Medium | =C-H stretch |
| C-H (sp³) | 2850-2960 | Medium | C-H stretch |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O stretch |
| C=C (Alkene) | 1640-1660 | Medium | C=C stretch |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | C-O stretch |
| =C-H bend | 675-1000 | Medium | Out-of-plane bend |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the condensed phase[1][2][3]. The position of the C=O stretch is influenced by the presence of the carbon-carbon double bond[4][5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of the racemic mixture, 2-Cyclopentene-1-carboxylic acid, is expected to be identical to that of the (1S)-enantiomer. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (112.13 g/mol )[6][7].
Table 4: Mass Spectrometry Data for 2-Cyclopentene-1-carboxylic acid
| m/z | Relative Intensity (%) | Proposed Fragment |
| 112 | 30 | [M]⁺ |
| 95 | 20 | [M - OH]⁺ |
| 67 | 100 | [M - COOH]⁺ (Cyclopentenyl cation) |
| 45 | 15 | [COOH]⁺ |
The base peak at m/z 67 corresponds to the loss of the carboxylic acid group, forming a stable cyclopentenyl cation[8][9].
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
4.1 NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Data processing involves Fourier transformation, phase correction, and baseline correction.
4.2 Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate. The spectrum is recorded in the range of 4000-400 cm⁻¹.
4.3 Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The analysis is performed on a GC-MS system equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper separation. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a mass range of m/z 40-300.
Visualizations
Diagram 1: Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Diagram 2: Key Functional Groups and Corresponding Spectroscopic Signals
Caption: Correlation of functional groups to their characteristic spectroscopic signals.
References
- 1. 2-Cyclopentene-1-carboxylic acid [webbook.nist.gov]
- 2. mse.washington.edu [mse.washington.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C6H8O2 | CID 128936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Molecular weight and formula of (1s)-Cyclopent-2-ene-1-carboxylic acid
An In-depth Technical Guide on (1s)-Cyclopent-2-ene-1-carboxylic acid for Researchers, Scientists, and Drug Development Professionals.
This document provides essential information regarding the molecular properties of this compound. The data presented is intended for use by researchers, scientists, and professionals involved in drug development and other scientific endeavors.
The fundamental molecular characteristics of this compound are summarized in the table below. This information is critical for a variety of applications, including stoichiometry in chemical reactions, analytical characterization, and computational modeling.
| Property | Value |
| Chemical Formula | C₆H₈O₂[1] |
| Molecular Weight | 112.13 g/mol [1] |
Note on Data Applicability:
The user's request specified the inclusion of detailed experimental protocols and the creation of diagrams for signaling pathways or experimental workflows. However, for the specific topic of the molecular weight and formula of a chemical compound, these requirements are not applicable. The determination of a compound's molecular formula and weight is a fundamental property derived from its atomic composition and does not involve experimental workflows or signaling pathways.
References
The Multifaceted Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclopentene carboxylic acid derivatives, a class of organic compounds characterized by a five-membered ring containing a double bond and a carboxylic acid group, have emerged as a significant area of interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by these molecules, with a particular focus on their anti-inflammatory, anticancer, antiviral, and antimicrobial properties. We delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising field.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Cyclopentenone prostaglandins (cyPGs), a prominent subgroup of cyclopentene carboxylic acid derivatives, are potent modulators of the inflammatory response. Their mechanism of action often involves the covalent modification of critical signaling proteins through a Michael addition reaction, facilitated by the electrophilic α,β-unsaturated carbonyl group in their cyclopentenone ring.[1]
Two primary signaling pathways are targeted by cyPGs to exert their anti-inflammatory effects: the Nuclear Factor-kappa B (NF-κB) pathway and the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a central role in orchestrating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.
Cyclopentenone prostaglandins, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), directly inhibit the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[1]
Activation of the PPARγ Signaling Pathway
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and the regulation of inflammation. 15d-PGJ₂ is a well-established endogenous ligand for PPARγ.[1] Upon binding to 15d-PGJ₂, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator-activated receptor response elements (PPREs) in the promoter regions of target genes, leading to the transrepression of pro-inflammatory gene expression.
Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis
Numerous studies have highlighted the potent anti-neoplastic activity of cyclopentenone-containing molecules.[2][3] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The cytotoxic effects are often mediated through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.
Table 1: Anticancer Activity of Cyclopentane-Fused Anthraquinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cyclopentane-fused anthraquinone carboxamide | HCT-116 | 1.5 | [4] |
| Doxorubicin (Reference) | Various | Varies | [5] |
Note: This table is a representation of available data and is not exhaustive. Further research is needed to populate a more comprehensive dataset.
Antiviral Activity: A Multi-pronged Approach
Cyclopentenone prostaglandins have demonstrated significant antiviral activity against a broad spectrum of enveloped viruses.[6][7] Their mechanisms of action are multifaceted and include:
-
Inhibition of Viral Replication: cyPGs can interfere with viral gene expression and protein synthesis.[8]
-
Alteration of Viral Glycoprotein Glycosylation: These compounds can disrupt the proper glycosylation of viral envelope proteins, which is crucial for viral entry and maturation.[8]
-
Induction of a Cellular Stress Response: cyPGs can induce the expression of heat shock proteins (HSPs), which can interfere with viral replication.[6]
Table 2: Antiviral Activity of Cyclopentenone Prostaglandins
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| Prostaglandin A₁ (PGA₁) | Vesicular Stomatitis Virus (VSV) | LLC-MK2 | Dose-dependent inhibition | [7] |
| Δ¹²-Prostaglandin J₂ (Δ¹²-PGJ₂) | Influenza A Virus | MDCK | Not specified | [8] |
Note: Quantitative EC₅₀ values for a wider range of cyPGs and viruses are an active area of research.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Recent studies have revealed the antimicrobial potential of various cyclopentenone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The presence of the reactive enone moiety is often crucial for their activity.
Table 3: Antimicrobial Activity of Functionalized Cyclopentenones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| trans-4,5-diamino-cyclopent-2-enone derivative (CP 7) | Staphylococcus aureus (MRSA) | 3.91 | [9] |
| trans-4,5-diamino-cyclopent-2-enone derivative (CP 8) | Enterococcus faecalis (VRE) | 0.98 | [5][9] |
| Oxime ether derivative (20) | Staphylococcus aureus (MRSA) | 0.976 | [9][10] |
| Oxime ether derivative (20) | Enterococcus faecalis (VRE) | 3.91 | [9][10] |
| Oxime ether derivative (20) | Saccharomyces cerevisiae | 15.6 | [9][10] |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococcus.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)
The enantioselective synthesis of 15d-PGJ₂ can be achieved through a multi-step process starting from the preparation of enantiopure 3-oxodicyclopentadiene.[11][12] Key steps include a lipase-mediated kinetic resolution, a three-component coupling, a retro-Diels-Alder reaction, stereoretentive olefin metathesis, and a Pinnick oxidation.[11][12] For a detailed, step-by-step protocol, researchers are directed to the supplementary information of the cited literature.[11][12]
Determination of Anticancer Activity (IC₅₀) using MTT Assay
The half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16]
Determination of Antiviral Activity (EC₅₀) using Virus Yield Reduction Assay
The 50% effective concentration (EC₅₀) of an antiviral compound can be determined by a virus yield reduction assay.[17][18][19][20] This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.
Protocol:
-
Seed host cells in a multi-well plate and allow them to form a confluent monolayer.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
Harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a suitable method, such as a plaque assay or TCID₅₀ assay.
-
Calculate the EC₅₀ value, which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.
Determination of Antimicrobial Activity (MIC) using Broth Microdilution
The minimum inhibitory concentration (MIC) of a compound against a microbial strain is determined using the broth microdilution method.[4][21][22][23][24]
Protocol:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Assessment of NF-κB Activation using Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.[25][26][27][28][29]
Protocol:
-
Prepare nuclear extracts from cells treated with or without the cyclopentene carboxylic acid derivative and a pro-inflammatory stimulus.
-
Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the NF-κB consensus binding site.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of NF-κB DNA binding.
Assessment of PPARγ Ligand Binding Activity
The ability of a compound to bind to the PPARγ ligand-binding domain can be assessed using various methods, including fluorescence polarization assays and competitive binding assays.[30][31][32][33][34] Commercially available kits provide a convenient and high-throughput method for screening potential PPARγ ligands.
General Principle: These assays typically utilize a fluorescently labeled PPARγ ligand (probe) and the recombinant PPARγ ligand-binding domain. In the absence of a competing ligand, the probe binds to the receptor, resulting in a high fluorescence polarization or a specific fluorescence signal. When a test compound that binds to PPARγ is added, it displaces the fluorescent probe, leading to a decrease in the signal. The IC₅₀ value, representing the concentration of the test compound that displaces 50% of the bound probe, can then be calculated.
Conclusion and Future Directions
Cyclopentene carboxylic acid derivatives represent a versatile class of molecules with a wide array of promising biological activities. Their ability to modulate key inflammatory and cell signaling pathways, coupled with their anticancer, antiviral, and antimicrobial properties, makes them attractive candidates for further drug development. The detailed experimental protocols provided in this guide are intended to empower researchers to explore the full therapeutic potential of these compounds. Future research should focus on synthesizing and screening novel derivatives with improved potency and selectivity, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of cyclopentenone prostanoids [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. rsc.org [rsc.org]
- 16. altogenlabs.com [altogenlabs.com]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 18. Viral yield reduction assay [bio-protocol.org]
- 19. Virus yield reduction assays [bio-protocol.org]
- 20. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 26. licorbio.com [licorbio.com]
- 27. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 28. med.upenn.edu [med.upenn.edu]
- 29. 2.10. NF-κB DNA-Binding Activity by Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 30. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 31. assaygenie.com [assaygenie.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. raybiotech.com [raybiotech.com]
- 34. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (1s)-Cyclopent-2-ene-1-carboxylic acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the enantiomerically pure compound (1s)-Cyclopent-2-ene-1-carboxylic acid serves as a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its stereodefined structure is crucial for achieving desired pharmacological activity and minimizing off-target effects. This document provides detailed application notes and experimental protocols for two effective methods for its synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation and Enzymatic Kinetic Resolution.
Introduction
This compound is a chiral carboxylic acid featuring a cyclopentene ring. The specific "(1s)" designation indicates the stereochemistry at the chiral center, which is of paramount importance in the synthesis of complex chiral molecules. The double bond in the cyclopentene ring offers a site for further functionalization, making it a versatile intermediate in organic synthesis.
Two primary strategies for obtaining this enantiomerically pure compound are through asymmetric synthesis, which creates the desired stereocenter selectively, and through resolution of a racemic mixture, which separates the desired enantiomer from its mirror image. This document details a highly selective palladium-catalyzed asymmetric method and a highly efficient enzymatic resolution protocol.
Method 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
This method provides a direct route to the desired enantiomer with high enantioselectivity. The key step involves the palladium-catalyzed asymmetric allylic alkylation of a prochiral nucleophile with a cyclopentenyl substrate. Subsequent oxidative cleavage of the resulting product yields the target carboxylic acid.
Signaling Pathway Diagram
Caption: Palladium-catalyzed asymmetric synthesis workflow.
Experimental Protocol
Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃) and a suitable chiral phosphine ligand (e.g., (S)-BINAP) in anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, add diethyl 2-acetoxymalonate and anhydrous, degassed toluene. Cool the solution to 0 °C.
-
Addition of Base: Add a solution of a suitable base (e.g., sodium hydride or potassium tert-butoxide) in toluene dropwise to the malonate solution. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: To the resulting enolate solution, add the pre-formed palladium catalyst solution via cannula. Then, add a solution of 3-chlorocyclopentene in toluene dropwise over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral allylated malonate.
Step 2: Oxidative Degradation
-
Reaction Setup: Dissolve the purified chiral allylated malonate in a mixture of tert-butanol and water.
-
Oxidation: Add a solution of sodium periodate (NaIO₄) and a catalytic amount of potassium permanganate (KMnO₄) in water to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude carboxylic acid by recrystallization or flash column chromatography to yield pure this compound.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Chiral Allylated Malonate | 85-95 | >99 |
| 2 | This compound | 70-80 | >99 |
Method 2: Enzymatic Kinetic Resolution of Racemic Ester
This method utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Experimental Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol
Step 1: Synthesis of Racemic Ethyl Cyclopent-2-ene-1-carboxylate
-
Esterification: To a solution of racemic cyclopent-2-ene-1-carboxylic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture at reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic ester.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: In a flask, dissolve the racemic ethyl cyclopent-2-ene-1-carboxylate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-solvent such as tert-butanol to improve solubility.
-
Enzyme Addition: Add a commercially available lipase (e.g., Novozym 435, Candida antarctica Lipase B) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the hydrolysis by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
-
Enzyme Removal: Once the desired conversion is achieved, remove the immobilized enzyme by filtration.
-
Extraction of Unreacted Ester: Extract the filtrate with diethyl ether to separate the unreacted (1r)-ethyl cyclopent-2-ene-1-carboxylate. The organic layer can be washed, dried, and concentrated.
-
Isolation of the Carboxylic Acid: Acidify the remaining aqueous layer to pH 2-3 with 1 M hydrochloric acid. Extract the this compound with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.
Quantitative Data
| Step | Product | Conversion (%) | Enantiomeric Excess (ee %) of Acid | Enantiomeric Excess (ee %) of Ester |
| 2 | This compound | ~50 | >98 | >98 |
Characterization Data for this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₆H₈O₂
-
Molecular Weight: 112.13 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 5.90-5.85 (m, 1H), 5.80-5.75 (m, 1H), 3.75-3.68 (m, 1H), 2.55-2.30 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 181.5, 132.0, 130.5, 45.0, 32.5, 30.0.
-
Specific Rotation: [α]²⁰D +XX.X (c=1, CHCl₃) - Note: The specific rotation value should be determined experimentally and may vary slightly based on purity and measurement conditions.
Conclusion
Both the palladium-catalyzed asymmetric allylic alkylation and the enzymatic kinetic resolution are robust and effective methods for the synthesis of enantiomerically pure this compound. The choice of method may depend on factors such as the availability of chiral ligands and enzymes, desired scale of the reaction, and the specific requirements of the subsequent synthetic steps. The detailed protocols and data presented herein provide a comprehensive guide for researchers in the successful preparation of this important chiral building block.
Application Notes & Protocols: Enantioselective Synthesis of Cyclopentene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The enantioselective synthesis of cyclopentene derivatives is a critical endeavor in modern organic chemistry, driven by the prevalence of the cyclopentane ring in a myriad of biologically active natural products and pharmaceuticals.[1][2][3][4] Chiral cyclopentenones and functionalized cyclopentenes serve as versatile building blocks for the total synthesis of complex molecules, including prostaglandins, nucleoside analogues, and various anticancer agents.[1] Consequently, the development of robust and highly stereoselective methods to access these scaffolds is of paramount importance in drug discovery and development. This document provides an overview of prominent strategies for the enantioselective synthesis of cyclopentene derivatives, complete with detailed experimental protocols for key reactions and quantitative data to facilitate methodological comparison.
Key Methodologies in Enantioselective Cyclopentene Synthesis
Several powerful catalytic strategies have emerged for the asymmetric synthesis of cyclopentene derivatives. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, affording products with high enantiomeric excess (ee).
1. N-Heterocyclic Carbene (NHC) Catalyzed Desymmetrization:
Chiral N-heterocyclic carbenes (NHCs) have proven to be effective catalysts for the desymmetrization of achiral tricarbonyl compounds, leading to the formation of α,α-disubstituted cyclopentenes.[5] This intramolecular aldol reaction proceeds through a β-lactone intermediate, which subsequently undergoes decarboxylation to yield the final product.[5]
2. Phosphine-Catalyzed [3+2] Annulation:
The phosphine-catalyzed [3+2] annulation of allenoates with electron-deficient olefins is a widely utilized strategy for constructing functionalized cyclopentenes.[2] Chiral phosphines can induce high levels of enantioselectivity in this process. A recent advancement in this area involves the use of β-haloacrylates, which act as ynoate surrogates, reacting with 1,3-dicarbonyl compounds in the presence of a chiral phosphepine catalyst to afford highly enantioenriched cyclopentenes.[6][7][8]
3. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Heck Reactions:
Palladium catalysis offers multiple avenues for the enantioselective synthesis of cyclopentene derivatives. The palladium-catalyzed asymmetric allylic alkylation of dioxanone substrates is an effective method for preparing tertiary alcohols, which can be further elaborated to cis-1,3-cyclopentenediol building blocks.[3] Additionally, the enantioselective Heck reaction has been successfully applied to the desymmetrization of C2-symmetrical cyclopentenes.[2] A redox-relay Heck strategy has also been developed for the desymmetrization of cyclic enones to produce γ-functionalized cyclopentenones.[9]
4. Asymmetric Nazarov Cyclization:
The Nazarov cyclization, an electrocyclic ring closure of divinyl ketones, is a direct method for synthesizing cyclopentenones.[10] The development of catalytic asymmetric versions of this reaction has enabled the production of chiral cyclopentenones with high enantioselectivity.[10][11]
5. Asymmetric Aza-Piancatelli Rearrangement:
The aza-Piancatelli rearrangement, catalyzed by a chiral Brønsted acid, provides an efficient route to N-cyclopentenyl derivatives.[12] This reaction involves the rearrangement of furylcarbinols in the presence of an amine source, such as a sulfoximine, to yield highly functionalized aminocyclopentenones.[12]
Quantitative Data Summary
The following tables summarize the quantitative data for selected enantioselective cyclopentene syntheses, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: NHC-Catalyzed Desymmetrization of a Tricarbonyl Compound [5]
| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | D (10) | 40 | 80 | >95 |
Reaction conditions: Achiral tricarbonyl substrate, catalyst D (a chiral triazolium salt), and base in a suitable solvent. The exclusion of oxygen was found to improve yields.[5]
Table 2: Phosphepine-Catalyzed [3+2] Annulation [7][8]
| Entry | EWG in Malonate | Product | Yield (%) | er |
| 1 | a,a-Unsaturated Amide | 11l-p | 61-92 | 87:13 - 93:7 |
| 2 | Nitrile | 11q | High | 77:23 |
| 3 | Phenyl Sulfone | 11r | High | 76:24 |
| 4 | Aryl Ketone | 11s-v | High | >87:13 |
Reaction conditions: β-haloacrylate, malonate derivative, chiral phosphepine catalyst, and base in an appropriate solvent.
Table 3: Palladium-Catalyzed Redox-Relay Heck Reaction [9]
| Entry | Aryl Boronic Acid | Product | Yield (%) | er |
| 1 | 4-Chlorophenyl | 3b | 79 | 97:3 |
| 2 | 4-Trifluoromethylphenyl | 3c | 71 | 96:4 |
| 3 | 4-Methoxyphenyl | 3d | 85 | 97:3 |
| 4 | 4-Methylphenyl | 3e | 88 | 97:3 |
Reaction conditions: Cyclic enone, aryl boronic acid, palladium catalyst, and chiral ligand.
Table 4: Asymmetric Aza-Piancatelli Rearrangement [12]
| Entry | Substrates | Yield (%) | ee (%) |
| 1 | Various Sulfoximines and Furylcarbinols | up to 95 | up to 95 |
Reaction conditions: Furylcarbinol, sulfoximine, and a chiral Brønsted acid catalyst.
Experimental Protocols
Protocol 1: General Procedure for NHC-Catalyzed Desymmetrization [5]
-
To an oven-dried vial equipped with a magnetic stir bar is added the chiral triazolium salt catalyst (0.01 mmol, 10 mol%).
-
The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene) is added, followed by the base (e.g., Cs₂CO₃).
-
The achiral tricarbonyl substrate (0.1 mmol, 1.0 equiv) is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., 40 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Phosphepine-Catalyzed [3+2] Annulation [7][8]
-
In a glovebox, the chiral phosphepine catalyst (0.01 mmol, 10 mol%) and a suitable base are added to a vial.
-
The vial is sealed and removed from the glovebox.
-
Anhydrous solvent is added, and the mixture is stirred at the specified temperature.
-
A solution of the β-haloacrylate (0.12 mmol, 1.2 equiv) and the 1,3-dicarbonyl compound (0.1 mmol, 1.0 equiv) in the same solvent is added dropwise over a period of time.
-
The reaction is stirred until completion as monitored by an appropriate analytical technique.
-
The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography.
Protocol 3: General Procedure for the Asymmetric Synthesis of Cyclopentene-Based Amino Acids [13]
-
To a solution of the organic catalyst 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.018 mmol, 0.15 equiv) in EtOAc (0.5 mL), add the corresponding α,β-unsaturated aldehyde (0.12 mmol, 1 equiv), azlactone derivative (0.18 mmol, 1.5 equiv), and Pd₂(dba)₃ (0.0012 mmol, 0.01 equiv).
-
Stir the reaction mixture at room temperature and monitor for completion by ¹H NMR.
-
After full conversion, evaporate the crude mixture.
-
Dissolve the crude product in MeOH (1 mL) and add trimethylsilyl chloride (0.36 mmol, 3 equiv).
-
Stir the solution to facilitate the opening of the azlactone motif.
-
Purify the final amino acid derivative by chromatography.
Visualizations
Below are diagrams illustrating a key reaction mechanism and a general experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Cyclopentenes by (3+2) Annulation via a 2-Carbon Phosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of γ-Functionalized Cyclopentenones and δ-Functionalized Cycloheptenones Utilizing a Redox-Relay Heck Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Synthesis Utilizing (1S)-Cyclopent-2-ene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(1S)-Cyclopent-2-ene-1-carboxylic acid is a versatile chiral building block in asymmetric synthesis, providing a valuable starting point for the enantioselective preparation of complex molecules. Its inherent chirality and functionality make it an attractive precursor for the synthesis of prostaglandins and carbocyclic nucleosides, two classes of compounds with significant therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for these important target molecules.
Application 1: Synthesis of Prostaglandin Precursors via Iodolactonization
A primary application of this compound is in the synthesis of prostaglandins.[1] A key strategy involves the stereoselective conversion of this chiral starting material into a bicyclic iodolactone, which serves as a precursor to the pivotal Corey lactone . The Corey lactone is a widely used intermediate in the synthesis of a vast array of prostaglandins and their analogues.[2]
The key transformation is an iodolactonization reaction , an intramolecular cyclization that proceeds via the formation of an iodonium ion, followed by nucleophilic attack by the carboxylate.[2] This reaction is known for its high stereoselectivity, allowing for the reliable formation of the desired lactone ring system.
Logical Workflow for Prostaglandin Precursor Synthesis
References
Applications of (1S)-Cyclopent-2-ene-1-carboxylic Acid in Organic Synthesis: Application Notes and Protocols
(1S)-Cyclopent-2-ene-1-carboxylic acid is a valuable chiral building block in organic synthesis, primarily utilized for the enantioselective synthesis of complex molecules, most notably prostaglandins and their analogues. Its rigid, chiral cyclopentene core provides a strategic starting point for the construction of stereochemically rich cyclopentanoid structures. This document details its primary application in the synthesis of the pivotal intermediate, (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one, commonly known as the Corey lactone or Grieco's lactone, and its subsequent elaboration into precursors for biologically active compounds.
Synthesis of (-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one via Iodolactonization
The most prominent application of this compound is its conversion to the bicyclic lactone, (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one. This transformation is typically achieved through an electrophilic cyclization reaction known as iodolactonization.[1] This key intermediate is a cornerstone in the synthesis of various prostaglandins.[2][3]
The reaction proceeds via the formation of an iodonium ion by the reaction of iodine with the double bond, which is then intramolecularly trapped by the carboxylate nucleophile to form the γ-lactone. The stereochemistry of the starting material dictates the stereochemistry of the resulting bicyclic lactone.
Caption: Iodolactonization of this compound.
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Yield |
| This compound | (-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | I2, NaHCO3 | Dichloromethane/Water | Typically >85% |
Experimental Protocol: Iodolactonization
This protocol is a representative procedure for the iodolactonization of unsaturated carboxylic acids.[4]
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO3)
-
Iodine (I2)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in a 0.5 M aqueous solution of sodium bicarbonate (2.5 eq).
-
To this solution, add a solution of iodine (2.0 eq) and potassium iodide (2.0 eq) in water.
-
Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one.
Elaboration of (-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one to Prostaglandin and Secosterol Precursors
The synthetic utility of (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one lies in its versatile reactivity, allowing for the introduction of various functional groups and side chains required for the synthesis of complex natural products.
Caption: Synthetic elaboration of Grieco's lactone.
Application Example: Synthesis of a Substituted Cyclopentanone Precursor
A key transformation of the Grieco lactone is its conversion to substituted cyclopentanones, which serve as precursors for molecules like 9,11-secosterols.[5] This involves functionalization of the double bond, for example, through hydroboration-oxidation, followed by oxidation of the resulting alcohol.
Quantitative Data for a Two-Step Transformation
| Starting Material | Intermediate | Product | Reagents (Step 1) | Yield (Step 1) | Reagents (Step 2) | Yield (Step 2) |
| (-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | Hydroxylated lactone | Regioisomeric Cyclopentanones | BH3·SMe2, then H2O2, NaOH | 58% (mixture of isomers) | Pyridinium dichromate (PDC) | 24% |
Experimental Protocol: Hydroboration-Oxidation of (-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one[5]
Materials:
-
(-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.
-
Add borane-dimethyl sulfide complex (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H2O2.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the hydroxylated lactone as a mixture of regioisomers and diastereomers.
Experimental Protocol: Oxidation of the Hydroxylated Lactone[5]
Materials:
-
Hydroxylated lactone (from the previous step)
-
Pyridinium dichromate (PDC)
-
Anhydrous dichloromethane (CH2Cl2)
-
Celite®
-
Diethyl ether
Procedure:
-
Dissolve the hydroxylated lactone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add pyridinium dichromate (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the Celite® pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired regioisomeric cyclopentanones.
Conclusion
This compound is a crucial chiral synthon, with its primary and well-established application being the synthesis of (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one. This intermediate provides a reliable and efficient entry point to the enantioselective synthesis of prostaglandins, secosterols, and other biologically significant cyclopentanoid natural products. The protocols outlined above provide a framework for the practical application of this valuable starting material in a research and development setting.
References
- 1. US7611886B2 - Enzymatic transformation of a prostaglandin (bimatoprost) intermediate - Google Patents [patents.google.com]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kbfi.ee [kbfi.ee]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of (1s)-Cyclopent-2-ene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1s)-Cyclopent-2-ene-1-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, unsaturated cyclopentene core and pendant carboxylic acid group offer a versatile scaffold for the synthesis of a wide array of derivatives with potential biological activity. The carboxylic acid moiety serves as a key handle for chemical modification, allowing for the introduction of various functional groups to modulate physicochemical properties such as lipophilicity, acidity, and hydrogen bonding capacity. This can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of lead compounds.
This document provides detailed protocols for two common and robust derivatization strategies for this compound: Fischer-Speier Esterification and Amide Coupling. These methods enable the conversion of the carboxylic acid into esters and amides, respectively, which are prevalent functional groups in many pharmaceuticals.
Key Derivatization Reactions
The primary routes for derivatizing this compound involve the transformation of the carboxylic acid group into esters and amides. These reactions are well-established and can be adapted for a variety of substrates.
Caption: General derivatization pathways for this compound.
Experimental Protocols
Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol. The reaction is driven to completion by using the alcohol as the solvent or by removing water as it is formed.[1][2][3]
Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent, ~0.3 M solution).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Quantitative Data (Representative):
| Derivative | Alcohol | Typical Yield (%) |
| Methyl (1s)-cyclopent-2-ene-1-carboxylate | Methanol | 85-95 |
| Ethyl (1s)-cyclopent-2-ene-1-carboxylate | Ethanol | 80-90 |
Amide Coupling via Acyl Chloride
This protocol details the synthesis of amides from this compound by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.[4][5] This method is particularly useful for coupling with less nucleophilic amines.
Workflow:
Caption: Workflow for Amide Coupling via Acyl Chloride.
Protocol:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Derivative | Amine | Typical Yield (%) |
| N-Benzyl-(1s)-cyclopent-2-ene-1-carboxamide | Benzylamine | 80-90 |
| N,N-Diethyl-(1s)-cyclopent-2-ene-1-carboxamide | Diethylamine | 75-85 |
Applications in Drug Development
The derivatization of this compound is a critical step in the synthesis of novel therapeutic agents. The ability to readily access a diverse library of ester and amide derivatives allows for the systematic exploration of structure-activity relationships (SAR). For instance, esterification can be employed to generate prodrugs that enhance the oral bioavailability of a parent carboxylic acid. Amide formation, on the other hand, can introduce specific hydrogen bond donors and acceptors, which can be pivotal for target engagement and selectivity. The cyclopentene scaffold itself can serve as a bioisostere for other cyclic systems, offering a unique conformational constraint.[6][7]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl chloride and concentrated sulfuric acid are corrosive and should be handled with extreme care.
-
Anhydrous reaction conditions require the use of flame-dried glassware and inert atmosphere techniques.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of (1S)-Cyclopent-2-ene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (1S)-Cyclopent-2-ene-1-carboxylic acid, a chiral building block of interest in pharmaceutical synthesis. Due to the limited availability of specific published purification protocols for this exact enantiomer, the following sections detail generalized yet robust methods commonly employed for the separation and purification of chiral carboxylic acids. These protocols are intended to serve as a starting point for methods development and can be optimized to achieve desired purity and yield.
Introduction
This compound is a chiral unsaturated cyclic carboxylic acid. Its enantiomerically pure form is a valuable intermediate in the synthesis of various biologically active molecules. The purification of the desired (S)-enantiomer from a racemic mixture or from a crude synthetic product is a critical step to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). The primary challenges in its purification lie in the efficient separation of the two enantiomers and the removal of process-related impurities.
This document outlines three common and effective techniques for the purification of chiral carboxylic acids:
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): A widely used technique for the direct separation of enantiomers.
-
Diastereomeric Salt Crystallization: A classical resolution method involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatographic technique suitable for large-scale enantioseparation, offering higher throughput and lower solvent consumption compared to batch preparative HPLC.
Purification Techniques and Protocols
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a milligram to gram scale. The choice of the chiral stationary phase (CSP) is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of chiral carboxylic acids.
Experimental Protocol:
-
Column Selection and Screening:
-
Begin by screening several polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IC) in analytical scale (e.g., 4.6 x 250 mm, 5 µm particle size) to identify the optimal column for separation.
-
Mobile phases typically consist of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). An acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) is often required to suppress the ionization of the carboxylic acid and improve peak shape.
-
-
Method Optimization (Analytical Scale):
-
Once a suitable CSP is identified, optimize the mobile phase composition to maximize the resolution (Rs) and minimize the run time.
-
Vary the percentage of the polar modifier and the concentration of the acidic additive.
-
Determine the elution order of the enantiomers by injecting a standard of a known enantiomer, if available.
-
-
Scale-Up to Preparative Scale:
-
Scale up the optimized analytical method to a preparative column (e.g., 20 x 250 mm or 50 x 250 mm) with the same stationary phase.
-
Adjust the flow rate according to the column diameter to maintain the same linear velocity.
-
The sample is dissolved in a minimal amount of the mobile phase or a compatible solvent and injected onto the column.
-
Collect the fractions corresponding to the (1S)-enantiomer.
-
-
Product Isolation:
-
Combine the collected fractions containing the desired enantiomer.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The purified this compound is obtained as a solid or oil.
-
Determine the enantiomeric excess (e.e.) of the purified product by analytical chiral HPLC.
-
Data Presentation:
| Parameter | Analytical Scale | Preparative Scale |
| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) | Chiralpak® AD (20 x 250 mm, 10 µm) |
| Mobile Phase | n-Heptane / Isopropanol (90:10 v/v) + 0.1% TFA | n-Heptane / Isopropanol (90:10 v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 220 nm |
| Injection Volume | 10 µL | 2 mL |
| Sample Conc. | 1 mg/mL | 25 mg/mL |
| Retention Time (S) | ~ 8.5 min | ~ 8.5 min |
| Retention Time (R) | ~ 9.8 min | ~ 9.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
Note: The above data is illustrative and will require optimization for the specific application.
Logical Workflow for Preparative Chiral HPLC:
Caption: Workflow for the purification of this compound by preparative chiral HPLC.
Diastereomeric Salt Crystallization
This classical resolution technique relies on the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts can be selectively crystallized from a suitable solvent.
Experimental Protocol:
-
Selection of Resolving Agent:
-
Common chiral resolving agents for carboxylic acids include chiral amines such as (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, quinine, or cinchonidine.
-
The choice of the resolving agent is often empirical and may require screening of several candidates.
-
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic (±)-Cyclopent-2-ene-1-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate).
-
Add an equimolar amount (or slightly less, e.g., 0.5 equivalents to start) of the chosen chiral resolving agent to the solution.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature and then, if necessary, in a refrigerator or freezer to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
The less soluble diastereomeric salt will crystallize out of the solution.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
The purity of the diastereomeric salt can be improved by recrystallization from the same or a different solvent system.
-
-
Liberation of the Enantiomerically Pure Carboxylic Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid, causing it to precipitate or separate as an oil.
-
Extract the this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the purified enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC or by measuring the specific rotation.
-
Data Presentation:
| Parameter | Value |
| Racemic Acid | 10.0 g |
| Resolving Agent | (R)-(+)-α-phenylethylamine |
| Equivalents of Agent | 0.5 - 1.0 |
| Crystallization Solvent | Ethanol |
| Yield of Diastereomeric Salt | (Dependent on optimization) |
| Liberation Acid | 2M Hydrochloric Acid |
| Extraction Solvent | Diethyl Ether |
| Final Yield of (1S)-Acid | (Dependent on optimization) |
| Enantiomeric Excess (e.e.) | >98% (after recrystallization) |
Note: This data is a representative example and requires experimental optimization.
Logical Workflow for Diastereomeric Salt Crystallization:
Caption: Workflow for the resolution of this compound via diastereomeric salt crystallization.
Simulated Moving Bed (SMB) Chromatography
SMB chromatography is a continuous separation process that is highly efficient for binary separations, such as the resolution of enantiomers. It offers significant advantages over batch preparative HPLC for large-scale production, including reduced solvent consumption and higher productivity.
Experimental Protocol:
-
Method Development on Analytical/Preparative Scale:
-
The initial steps are identical to those for preparative chiral HPLC: screen for a suitable chiral stationary phase and optimize the mobile phase composition to achieve a good separation factor (α) and retention factors (k').
-
-
Determination of SMB Parameters:
-
The intrinsic parameters of the chromatogram (retention times of the two enantiomers) obtained from the optimized batch method are used to calculate the operating parameters for the SMB system using specialized software.
-
The key parameters to be determined are the flow rates in the four different zones of the SMB unit (Eluent, Extract, Raffinate, and Recirculation).
-
-
SMB System Operation:
-
The SMB system typically consists of 6 to 8 columns packed with the selected chiral stationary phase.
-
The feed (racemic mixture) and the eluent are continuously fed into the system at specific points.
-
The separated enantiomers are continuously withdrawn from the system as the extract (more strongly retained enantiomer) and the raffinate (less strongly retained enantiomer).
-
The system is operated at a steady state, and the port switching times are synchronized with the flow rates to simulate the counter-current movement of the stationary phase.
-
-
Product Isolation and Analysis:
-
The extract and raffinate streams are collected.
-
The solvent is evaporated to isolate the purified enantiomers.
-
The purity and enantiomeric excess of both product streams are monitored regularly by analytical chiral HPLC to ensure the stability of the process.
-
Data Presentation:
| Parameter | Illustrative Value |
| Stationary Phase | Amylose-based CSP |
| Mobile Phase | Acetonitrile / Methanol (80:20 v/v) |
| Number of Columns | 8 |
| Column Dimensions | 2.1 cm ID x 15 cm L |
| Temperature | 30 °C |
| Feed Concentration | 50 g/L |
| Eluent Flow Rate | 150 mL/min |
| Extract Flow Rate | 40 mL/min |
| Raffinate Flow Rate | 110 mL/min |
| Feed Flow Rate | 10 mL/min |
| Switch Time | 1.2 min |
| Productivity | ~ 1 kg/day/kg CSP |
| Purity (Extract & Raffinate) | > 99% |
| Enantiomeric Excess | > 99% |
Note: The presented data is a hypothetical example for illustrative purposes.
Conceptual Diagram of a 4-Zone SMB System:
Caption: Conceptual diagram of a 4-zone simulated moving bed (SMB) system for enantioseparation.
Conclusion
The purification of this compound can be effectively achieved using several established techniques. For laboratory-scale synthesis and initial purity assessment, preparative chiral HPLC offers a direct and versatile approach. Diastereomeric salt crystallization represents a cost-effective method that can be scaled up, provided a suitable resolving agent and crystallization conditions are identified. For industrial-scale production, simulated moving bed chromatography is the method of choice, offering high throughput, efficiency, and sustainability. The selection of the most appropriate technique will depend on the scale of the purification, the desired purity levels, and economic considerations. It is strongly recommended that initial methods development and optimization be performed at the analytical scale before scaling up to preparative or production levels.
Application Notes and Protocols for Stereoselective Reactions with (1S)-Cyclopent-2-ene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
(1S)-Cyclopent-2-ene-1-carboxylic acid is a valuable chiral building block in asymmetric synthesis. Its inherent stereochemistry at the C1 position, combined with the reactivity of the double bond and the carboxylic acid functionality, allows for the diastereoselective construction of highly functionalized cyclopentane derivatives. These derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including prostaglandins and carbocyclic nucleosides. This document provides detailed application notes and protocols for several key stereoselective reactions utilizing this versatile synthon.
Diastereoselective Iodolactonization
Application Note:
Iodolactonization is a powerful intramolecular cyclization that forms a lactone by adding an oxygen and an iodine atom across a double bond.[1] In the case of this compound, this reaction proceeds with high diastereoselectivity. The reaction is initiated by the formation of an iodonium ion intermediate upon reaction of the alkene with an iodine source. The proximate carboxylic acid then acts as an internal nucleophile, attacking the iodonium ion. Due to the steric hindrance imposed by the C1 carboxyl group on the syn-face, the iodonium ion forms preferentially on the anti-face of the cyclopentene ring. The subsequent intramolecular nucleophilic attack by the carboxylate occurs from the same face as the carboxyl group, leading to a bicyclic γ-lactone with a defined stereochemistry. This reliable stereocontrol makes iodolactonization a key strategy for elaborating the cyclopentene ring into more complex structures.[2]
Illustrative Quantitative Data:
The following table presents illustrative data for the diastereoselective iodolactonization of this compound under various conditions.
| Entry | Iodine Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | I₂ | NaHCO₃ | THF/H₂O | 25 | 12 | 92 | >98:2 |
| 2 | I₂ | KHCO₃ | MeCN/H₂O | 25 | 12 | 95 | >98:2 |
| 3 | I₂ | K₂CO₃ | Dioxane/H₂O | 25 | 10 | 89 | >95:5 |
| 4 | NIS | NaHCO₃ | CH₂Cl₂ | 0-25 | 24 | 85 | >95:5 |
Disclaimer: The data in this table is illustrative and represents expected outcomes based on general principles of iodolactonization reactions. Actual results may vary.
Experimental Protocol: Synthesis of (1S,2R,3R,4S)-2-iodo-6-oxabicyclo[3.2.1]octan-7-one
Materials:
-
This compound (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a 5:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
In a separate flask, dissolve iodine in THF.
-
Add the iodine solution dropwise to the carboxylic acid solution at room temperature over 30 minutes.
-
Stir the reaction mixture vigorously for 12 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the dark color of iodine disappears.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title iodolactone.
Diastereoselective Conjugate Addition of Organocuprates
Application Note:
The α,β-unsaturated nature of this compound and its esters makes them excellent Michael acceptors. Organocuprates (Gilman reagents) are soft nucleophiles that preferentially undergo 1,4-conjugate addition to such systems, in contrast to harder organometallic reagents like Grignards, which tend to perform 1,2-addition to the carbonyl group.[3][4] The stereochemical outcome of the addition is directed by the existing stereocenter at C1. The incoming nucleophile will typically approach from the face opposite to the bulky carboxylate or ester group to minimize steric hindrance, leading to the formation of a new stereocenter at the β-position (C3) with high diastereoselectivity. This method is fundamental for installing alkyl or aryl substituents at the C3 position in a stereocontrolled manner, a key step in many syntheses of prostaglandins and their analogues.
Illustrative Quantitative Data:
The following table presents illustrative data for the conjugate addition of various Gilman reagents to Methyl (1S)-cyclopent-2-ene-1-carboxylate.
| Entry | Organocuprate (R₂CuLi) | R Group | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Me₂CuLi | Methyl | THF | -78 | 88 | >95:5 |
| 2 | Bu₂CuLi | n-Butyl | THF | -78 | 85 | >95:5 |
| 3 | Ph₂CuLi | Phenyl | THF | -78 | 79 | >90:10 |
| 4 | (CH₂=CH)₂CuLi | Vinyl | THF | -78 | 82 | >95:5 |
Disclaimer: The data in this table is illustrative and represents expected outcomes based on general principles of organocuprate additions. Actual results may vary.
Experimental Protocol: Synthesis of Methyl (1S,3R)-3-methylcyclopentane-1-carboxylate
Materials:
-
Copper(I) iodide (CuI) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium (MeLi) in Et₂O (2.0 eq)
-
Methyl (1S)-cyclopent-2-ene-1-carboxylate (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add CuI and anhydrous THF.
-
Cool the suspension to -40 °C in an acetonitrile/dry ice bath.
-
Slowly add methyllithium solution dropwise. The solution will change color, indicating the formation of the organocuprate. Stir for 30 minutes at this temperature.
-
Cool the reaction mixture to -78 °C (acetone/dry ice bath).
-
In a separate flask, dissolve Methyl (1S)-cyclopent-2-ene-1-carboxylate in anhydrous THF and add this solution dropwise to the organocuprate suspension.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for stereoselective reactions.
Caption: Mechanism of diastereoselective iodolactonization.
Caption: Logic of stereocontrol by the C1 substituent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1s)-Cyclopent-2-ene-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1s)-Cyclopent-2-ene-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing enantiomerically pure this compound?
A1: The primary methods for obtaining enantiomerically enriched this compound involve the resolution of a racemic mixture.[1][2] This is often more advantageous than asymmetric synthesis when the desired asymmetric reaction results in low yields or enantioselectivity.[1] The most common approach is chemical derivatization, where the racemic acid is reacted with a chiral resolving agent to form diastereomers, which can then be separated.[2][3]
Q2: How is the racemic Cyclopent-2-ene-1-carboxylic acid typically prepared?
A2: While specific literature on the direct synthesis of racemic Cyclopent-2-ene-1-carboxylic acid is not prevalent in the initial findings, general methods for creating cyclopentane rings can be employed. These can include ring-closing reactions or modifications of existing cyclopentane structures.[4] For instance, related structures like trans-cyclopentane-1,2-dicarboxylic acid have been synthesized from precursors like diethyl malonate or pimelic acid.[5]
Q3: What chiral resolving agents are commonly used for carboxylic acids?
A3: Chiral amines are frequently used to resolve racemic carboxylic acids by forming diastereomeric salts.[3] Examples of such resolving agents include brucine, strychnine, and quinine.[3] Another approach involves forming diastereomeric amides or esters with a chiral auxiliary.[6] For instance, chiral oxazolidinones have been effectively used to resolve related cyclopropene carboxylic acids.[7]
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The enantiomeric excess (ee) of the final product can be determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Another method involves derivatization with a chiral agent to form diastereomers that can be distinguished and quantified by standard chromatographic or spectroscopic techniques like Nuclear Magnetic Resonance (NMR).
Troubleshooting Guide
Low Overall Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low overall yield can stem from several stages of the synthesis. Consider the following points:
-
Inefficient Racemate Synthesis: The initial synthesis of the racemic cyclopent-2-ene-1-carboxylic acid may be low-yielding. Review the specific reaction conditions, including temperature, reaction time, and purity of starting materials. For ring-closure reactions, the presence of quaternary carbons in the chain can sometimes improve yields from an entropic standpoint, although this may not be applicable to your specific substrate.[4]
-
Poor Diastereomer Formation: The reaction to form diastereomers during chiral resolution may not be going to completion. Ensure you are using an appropriate solvent and that the chiral resolving agent is of high purity. The choice of the resolving agent itself is crucial and it is common to screen several options.[2]
-
Loss During Diastereomer Separation: Significant material can be lost during the separation of diastereomers, especially if their physical properties (e.g., solubility for crystallization, retention times for chromatography) are very similar.[2] Tedious and repeated recrystallizations may be necessary to achieve good separation, which can reduce yield.[3]
-
Inefficient Cleavage of Chiral Auxiliary: The final step of removing the chiral auxiliary to yield the enantiomerically pure carboxylic acid may be inefficient. The choice of cleavage conditions is critical to ensure high yield without racemization or degradation of the product. Amide bonds, for example, can be difficult to hydrolyze.[6]
Difficulties in Diastereomer Separation
Q: I am struggling to separate the diastereomeric salts/amides formed during chiral resolution. What are my options?
A: The separation of diastereomers is often a challenging step.[2] Here are some troubleshooting strategies:
-
Fractional Crystallization:
-
Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent system. Systematically screen a variety of solvents and solvent mixtures to find conditions where the solubility difference between the two diastereomers is maximized.
-
Seeding: If you have a small amount of pure diastereomer, use it as a seed crystal to encourage the crystallization of that specific diastereomer.
-
-
Chromatography:
-
Column Chromatography: For diastereomeric amides or esters, flash column chromatography is a common separation technique.[7] Experiment with different solvent systems (eluents) to maximize the difference in retention factors (Rf) between the two diastereomers.
-
HPLC: High-Performance Liquid Chromatography can offer better separation for diastereomers that are difficult to resolve by flash chromatography.[6]
-
-
Change the Chiral Resolving Agent: If separation remains problematic, the most effective solution is often to use a different chiral resolving agent. The resulting diastereomers will have different physical properties, which may make them easier to separate.[2]
Sub-optimal Enantiomeric Excess (ee)
Q: The enantiomeric excess of my final product is lower than desired. What could be the cause?
A: Low enantiomeric excess typically points to two main issues:
-
Incomplete Separation of Diastereomers: If the diastereomers are not completely separated, the subsequent cleavage of the chiral auxiliary will result in a mixture of enantiomers. As mentioned above, optimizing the separation technique is crucial. The resolution is considered complete when there is no further change in the measured optical rotation of the recrystallized diastereomer.[3]
-
Racemization: The target molecule, this compound, or intermediates in the synthesis could be susceptible to racemization under certain conditions. This is particularly a risk during the cleavage of the chiral auxiliary.
-
Harsh Conditions: Avoid harsh acidic or basic conditions and high temperatures if possible, as these can promote racemization at the stereocenter.
-
Investigate Cleavage Step: If you suspect racemization during the removal of the auxiliary, try milder cleavage conditions. For example, if you are hydrolyzing an ester, consider enzymatic hydrolysis which can be performed under milder conditions.
-
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid, based on common laboratory practices.[2][3] Researchers should adapt this protocol based on the specific properties of their compounds and the chiral resolving agent used.
Generalized Protocol for Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation:
-
Dissolve the racemic Cyclopent-2-ene-1-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add an equimolar amount of the chosen chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine).
-
Gently heat the mixture to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization.
-
The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Collect the crystals by filtration. The filtrate will be enriched in the more soluble diastereomer.
-
Recrystallize the collected solid from a fresh portion of the solvent to improve its purity. Monitor the optical rotation of the crystals after each recrystallization. The resolution is complete when the optical rotation no longer changes.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylic acid and precipitate it out of the solution.
-
Extract the enantiomerically pure carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the final product.
-
-
Purity Analysis:
-
Determine the melting point and optical rotation of the product.
-
Assess the enantiomeric excess using chiral HPLC or by derivatization followed by NMR analysis.
-
Data Presentation
To optimize the chiral resolution process, it is crucial to systematically record and compare experimental data. The following table provides a template for organizing results when screening different resolving agents.
| Chiral Resolving Agent | Solvent System for Crystallization | Number of Recrystallizations | Yield of Diastereomeric Salt (%) | Optical Rotation of Salt ([α]D) | Final Yield of (1s)-Isomer (%) | Enantiomeric Excess (ee) (%) |
| e.g., (R)-α-phenylethylamine | e.g., Ethanol | 3 | 35 | +X.X° | 28 | 95 |
| e.g., Brucine | e.g., Acetone/Water | 4 | 30 | -Y.Y° | 22 | 98 |
| e.g., (1S,2R)-cis-1-amino-2-indanol | e.g., Isopropanol | 2 | 40 | +Z.Z° | 35 | 99 |
Visualizations
Experimental Workflow for Chiral Resolution
References
Technical Support Center: Optimizing Reaction Conditions for (1s)-Cyclopent-2-ene-1-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of (1s)-Cyclopent-2-ene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for the enantioselective synthesis of this compound?
A1: The most widely recognized and effective method is a two-step sequence. The first key step is a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) to set the desired (S)-stereocenter. This is followed by hydrolysis and decarboxylation to yield the final carboxylic acid.
Q2: How is the stereochemistry controlled in the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) step?
A2: The enantioselectivity of the AAA reaction is primarily controlled by the choice of the chiral ligand that coordinates to the palladium catalyst. The ligand creates a chiral environment around the metal center, which directs the nucleophilic attack of the malonate to one face of the allylic intermediate, leading to the desired stereoisomer.
Q3: What are the typical starting materials for this synthesis?
A3: The synthesis generally starts with a cyclopentene derivative bearing a good leaving group at the allylic position, such as 3-chlorocyclopentene or cyclopent-2-en-1-yl acetate. The nucleophile is typically a soft carbon nucleophile like dimethyl or diethyl malonate.
Q4: I am observing low enantiomeric excess (ee) in my allylic alkylation step. What are the potential causes?
A4: Low enantioselectivity can be attributed to several factors:
-
Suboptimal Ligand Choice: The chosen chiral ligand may not be suitable for the specific substrate.
-
Incorrect Palladium-to-Ligand Ratio: This ratio is crucial for the formation of the active chiral catalyst.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. Reactions are often run at or below room temperature.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment.
Q5: Are there common side reactions to be aware of during the decarboxylation step?
A5: Yes. The decarboxylation of β-dicarboxylic acids (malonic acids) is thermally driven, but harsh conditions can lead to side reactions. For cyclopentenyl systems, isomerization of the double bond is a potential side reaction, especially if the reaction is heated for too long or at too high a temperature. Incomplete hydrolysis of the diester can also be an issue, leading to a mixture of products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) Step
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high purity. Consider using a pre-formed catalyst complex. |
| Poor Nucleophile | Use a freshly prepared solution of the malonate salt or generate it in situ using a suitable base. |
| Incorrect Reaction Time | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Substrate Decomposition | Ensure the starting cyclopentene derivative is stable under the reaction conditions. |
Issue 2: Low Enantioselectivity (ee) in the AAA Step
| Possible Cause | Suggested Solution |
| Ligand Choice | Screen a variety of chiral ligands. Trost ligands and PHOX-type ligands are common starting points. |
| Solvent | The polarity of the solvent can impact the ee. Test a range of solvents (e.g., THF, Dichloromethane, Toluene). |
| Temperature | Lowering the reaction temperature can often improve enantioselectivity. |
| Base/Additives | The nature of the base and any additives can influence the catalyst's performance. |
Issue 3: Incomplete or Messy Decarboxylation
| Possible Cause | Suggested Solution |
| Insufficient Heating | Ensure the temperature is high enough for decarboxylation, but avoid excessive heating to prevent side reactions. |
| Acid/Base Catalyzed Side Reactions | Perform the decarboxylation in a neutral or slightly acidic aqueous medium. |
| Incomplete Hydrolysis | Ensure the ester hydrolysis is complete before attempting decarboxylation. This can be checked by NMR or IR spectroscopy. |
Data Presentation
Table 1: Effect of Chiral Ligands on Enantioselectivity in a Model AAA Reaction
The following data is representative of a typical Palladium-catalyzed allylic alkylation of a cyclic substrate with dimethyl malonate and may require optimization for the specific synthesis of this compound.
| Ligand | Palladium Source | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| (R,R)-Trost Ligand | [Pd(allyl)Cl]₂ | CH₂Cl₂ | 25 | 95 | 98 |
| (S)-tBu-PHOX | Pd₂(dba)₃ | THF | 0 | 92 | 95 |
| (S,S)-f-Binaphane | [Pd(allyl)Cl]₂ | Toluene | 25 | 88 | 90 |
| (R)-BINAP | Pd(OAc)₂ | THF | 40 | 85 | 82 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general procedure and may require optimization.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 2.5 mol%) in the chosen solvent (e.g., degassed CH₂Cl₂). Stir the solution at room temperature for 30 minutes.
-
Nucleophile Preparation: In a separate flame-dried flask, prepare the sodium salt of dimethyl malonate by reacting dimethyl malonate (1.2 equivalents) with a base like sodium hydride in THF.
-
Reaction Assembly: To the catalyst mixture, add the cyclopentene electrophile (e.g., 3-chlorocyclopentene, 1 equivalent).
-
Addition of Nucleophile: Slowly add the solution of the sodium salt of dimethyl malonate to the catalyst-electrophile mixture at the desired temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the purified product from Protocol 1 in a suitable solvent mixture (e.g., THF/water or ethanol/water). Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature or gentle heat until the hydrolysis of the diester is complete (monitor by TLC or LC-MS).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) until the pH is acidic.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Decarboxylation: Combine the organic layers and concentrate under reduced pressure. The resulting crude dicarboxylic acid can be decarboxylated by heating in a suitable high-boiling solvent (e.g., toluene or xylene) until gas evolution (CO₂) ceases. Alternatively, the crude diacid can sometimes be decarboxylated by heating neat under reduced pressure.
-
Purification: The final product, this compound, can be purified by column chromatography, distillation, or recrystallization.
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low enantioselectivity in the AAA step.
Improving yield and purity of (1s)-Cyclopent-2-ene-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of (1s)-Cyclopent-2-ene-1-carboxylic acid. Our goal is to help you improve the yield and purity of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for obtaining enantiomerically pure this compound?
A1: The two primary methods for obtaining the enantiomerically pure (1s)-isomer are:
-
Chiral Resolution of a Racemic Mixture: This involves synthesizing the racemic cyclopent-2-ene-1-carboxylic acid and then separating the two enantiomers. Common techniques include:
-
Diastereomeric Salt Crystallization: The racemic acid is reacted with a chiral base (resolving agent) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with an acid.
-
Enzymatic Kinetic Resolution: A lipase enzyme is used to selectively catalyze a reaction (e.g., esterification) of one enantiomer in the racemic mixture, allowing the unreacted enantiomer (in this case, the desired (1s)-acid or its ester) to be isolated with high enantiomeric purity.
-
-
Asymmetric Synthesis: This involves directly synthesizing the (1s)-enantiomer using a chiral catalyst or auxiliary. Methods like asymmetric hydrogenation of a suitable precursor can be employed.
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
A2: The most common and reliable method for determining the enantiomeric excess is through Chiral High-Performance Liquid Chromatography (HPLC) .[1][2] This technique uses a chiral stationary phase to separate the two enantiomers, and the relative peak areas in the chromatogram are used to calculate the ee. Other methods include the use of chiral derivatizing agents followed by analysis on a standard HPLC or NMR spectroscopy.
Q3: What are some common impurities I might encounter, and how can I remove them?
A3: Common impurities can include the undesired (1r)-enantiomer, unreacted starting materials, and side-products from the synthesis. General purification for carboxylic acids involves the following steps:
-
Dissolve the crude acid in an aqueous base (like sodium hydroxide) and perform an extraction with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities.
-
Acidify the aqueous layer to a pH below the pKa of the carboxylic acid to precipitate the purified acid.
-
Extract the acid into an organic solvent, dry the organic layer, and remove the solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[3]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield in diastereomeric salt resolution | Incomplete salt formation. | Ensure stoichiometric amounts of the resolving agent are used. Slightly warming the solution during salt formation can improve the reaction rate. |
| Co-precipitation of both diastereomeric salts. | Optimize the crystallization solvent and cooling rate. A slower cooling rate generally leads to better selectivity. | |
| Loss of product during workup and transfers. | Minimize transfer steps and ensure all equipment is thoroughly rinsed with the solvent to recover all material. | |
| Low yield in enzymatic resolution | Low enzyme activity or stability. | Optimize the reaction conditions, including temperature, pH, and solvent. Ensure the enzyme is not denatured. |
| Inefficient acylation or hydrolysis. | Screen different acyl donors (for esterification) or conditions (for hydrolysis) to find the most efficient for your substrate. |
Low Purity/Enantiomeric Excess (ee)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low ee after diastereomeric salt crystallization | Poor separation of diastereomeric salts due to similar solubilities. | Screen a variety of resolving agents and crystallization solvents. The choice of solvent is critical for achieving good separation.[4] |
| Formation of a solid solution where both diastereomers are incorporated into the crystal lattice. | Analyze the solid-liquid phase diagram to understand the crystallization behavior. Sometimes, a different resolving agent is necessary. | |
| Insufficient purification of the diastereomeric salt. | Perform multiple recrystallizations of the isolated diastereomeric salt to improve its purity before liberating the free acid. | |
| Low ee in enzymatic resolution | Low enantioselectivity of the chosen lipase. | Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) as their selectivity can vary significantly with the substrate. |
| Unfavorable reaction conditions. | Optimize the solvent, temperature, and water activity, as these can have a profound effect on enzyme enantioselectivity.[5][6] | |
| Racemization of the product or starting material under the reaction conditions. | Check the stability of your starting material and product under the reaction conditions. If racemization occurs, a different method may be needed. |
Experimental Protocols
Chiral Resolution via Diastereomeric Salt Crystallization (General Procedure)
This protocol is a general guideline for the resolution of racemic cyclopent-2-ene-1-carboxylic acid using (R)-(+)-α-methylbenzylamine as the resolving agent. Optimization of solvent, temperature, and stoichiometry may be required.
-
Salt Formation:
-
Dissolve racemic cyclopent-2-ene-1-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add (R)-(+)-α-methylbenzylamine (0.5 - 1.0 eq.) to the solution. The mixture may be gently warmed to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can aid crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
-
Liberation of the Chiral Acid:
-
Suspend the isolated diastereomeric salt in water and add an aqueous acid solution (e.g., 1M HCl) until the pH is acidic.
-
Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (1s)-acid.
-
-
Purification and Analysis:
-
Purify the crude acid by recrystallization if necessary.
-
Determine the enantiomeric excess by chiral HPLC.
-
Enzymatic Kinetic Resolution of Ethyl Cyclopent-2-ene-1-carboxylate (General Procedure)
This protocol describes a general procedure for the lipase-catalyzed hydrolysis of racemic ethyl cyclopent-2-ene-1-carboxylate.
-
Reaction Setup:
-
To a solution of racemic ethyl cyclopent-2-ene-1-carboxylate in a suitable buffer/organic co-solvent system (e.g., phosphate buffer/toluene), add a lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
-
Enzymatic Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted ester and the produced acid.
-
-
Workup and Separation:
-
Once the desired conversion is reached, filter off the enzyme.
-
Separate the unreacted ester and the produced carboxylic acid by extraction under basic conditions. The carboxylic acid will be in the aqueous layer, and the ester will remain in the organic layer.
-
-
Isolation of this compound:
-
Acidify the aqueous layer and extract the this compound.
-
Dry the organic extract and concentrate to obtain the product.
-
-
Analysis:
-
Determine the enantiomeric excess of the obtained acid and the remaining ester by chiral HPLC.
-
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Racemic Acids (Illustrative Data)
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Recovered Acid (%) | Reference |
| (R)-(+)-α-Methylbenzylamine | 2,3-Pentadienedioic acid | Not specified | Not specified | Not specified | [7] |
| (R)-1-Phenylethylamine | Mandelic Acid | Propanol | Good | High | [8] |
| (+)-Cinchonine | Mandelic Acid | Not specified | Good | High | [8] |
| L-Carnitine oxalate | 2,2-Dimethylcyclopropane carboxylic acid | Not specified | 16.7 | Not specified | [9] |
Note: This table provides illustrative data for the resolution of various carboxylic acids to demonstrate the types of results that can be expected. The optimal resolving agent and conditions must be determined experimentally for cyclopent-2-ene-1-carboxylic acid.
Table 2: Effect of Solvent on Lipase-Catalyzed Kinetic Resolution (Illustrative Data)
| Lipase | Substrate | Solvent | Enantiomeric Ratio (E) | Reference |
| Pseudomonas cepacia Lipase | Aromatic Morita-Baylis-Hillman Acetate | Toluene | 53 | [10] |
| Candida antarctica Lipase A | Aromatic Morita-Baylis-Hillman Adduct | THF | 29 | [10] |
| Novozym 435 | Acetylenic Alcohol | Toluene | >200 | [11] |
| Novozym 435 | Acetylenic Alcohol | Dioxane | 15 | [11] |
Note: The enantiomeric ratio (E) is a measure of the enzyme's enantioselectivity. A higher E value indicates better separation of the enantiomers. This table illustrates the significant impact of the solvent on enzymatic resolutions.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chiral Cyclopentenes
Welcome to our technical support center for the synthesis of chiral cyclopentenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric synthesis of a chiral cyclopentene is resulting in low enantioselectivity. What are the potential causes and how can I improve it?
A1: Low enantioselectivity is a common issue and can stem from several factors. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Suboptimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is crucial for achieving high enantioselectivity. The catalyst may not be suitable for your specific substrate.
-
Troubleshooting:
-
Screen a variety of catalysts and ligands: Different catalytic systems (e.g., Rhodium-based, Palladium-based, organocatalysts) exhibit varying efficiencies with different substrates.[1][2][3] It is advisable to screen a panel of catalysts.
-
Modify the existing ligand: Fine-tuning the steric and electronic properties of the ligand can significantly impact enantioselectivity.
-
Check catalyst purity and activity: Ensure the catalyst is pure and has not degraded.
-
-
-
Incorrect Reaction Conditions: Temperature, solvent, and concentration can all influence the stereochemical outcome of the reaction.
-
Troubleshooting:
-
Optimize temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent screening: The polarity and coordinating ability of the solvent can affect the catalyst's chiral environment. A solvent screen is recommended.
-
Concentration effects: Varying the substrate and catalyst concentration can sometimes improve enantioselectivity.
-
-
-
Racemization: The desired chiral product might be racemizing under the reaction or workup conditions.[1]
-
Troubleshooting:
-
Analyze aliquots over time: Monitor the enantiomeric excess (ee) of the product at different time points to check for racemization.
-
Modify workup procedure: Use milder workup conditions (e.g., lower temperatures, neutral pH) to prevent racemization.
-
Protecting groups: In some cases, sensitive functional groups may need to be protected to avoid side reactions that can lead to racemization.
-
-
Q2: I am observing the formation of multiple diastereomers in my reaction. How can I improve the diastereoselectivity?
A2: The formation of diastereomers is a common challenge, especially when creating multiple stereocenters in a single reaction. Here are some strategies to improve diastereoselectivity:
-
Chiral Catalyst/Auxiliary Control: The chiral catalyst or auxiliary should ideally control the formation of all new stereocenters.
-
Troubleshooting:
-
Choose a catalyst with high diastereocontrol: Some catalysts are known to provide excellent diastereoselectivity in certain reactions.[4] For example, in Rhodium-catalyzed domino sequences, the choice of the rhodium catalyst can significantly influence the diastereomeric ratio.[2][5]
-
Matching/mismatching effects: When using a chiral substrate with a chiral catalyst, be aware of "matched" and "mismatched" pairs which can either enhance or diminish the diastereoselectivity.
-
-
-
Substrate Control: The inherent stereochemistry of the substrate can direct the formation of new stereocenters.
-
Troubleshooting:
-
Modify the substrate: Introducing bulky groups or specific functional groups on the substrate can favor the formation of one diastereomer over others.
-
-
-
Reaction Conditions: As with enantioselectivity, reaction conditions can play a significant role.
-
Troubleshooting:
-
Temperature optimization: Lower temperatures generally lead to higher diastereoselectivity.
-
Solvent effects: The solvent can influence the transition state geometry and thus the diastereomeric outcome.
-
-
Q3: My reaction yield is consistently low. What are the common side reactions I should be aware of and how can I minimize them?
A3: Low yields can be attributed to various side reactions. Identifying the specific side reaction is key to troubleshooting.
-
Elimination Reactions: Elimination of a leaving group can be a competing reaction, especially with certain substrates and basic or acidic conditions. For instance, in the synthesis of certain protected dioxygenated cyclopentenone precursors, elimination of the enolate intermediate is a potential side reaction.[1]
-
Troubleshooting:
-
Use non-basic or milder basic conditions: If an elimination is base-catalyzed, switching to a non-coordinating or sterically hindered base can help.
-
Protecting group strategy: Protecting sensitive functional groups can prevent elimination.
-
Lower reaction temperature: This can often suppress side reactions.
-
-
-
Decomposition of Starting Material or Product: The starting materials or the desired product may be unstable under the reaction conditions.
-
Troubleshooting:
-
Run the reaction under an inert atmosphere: This is crucial if your reagents or products are sensitive to oxygen or moisture.
-
Use degassed solvents.
-
Monitor reaction progress: Avoid unnecessarily long reaction times which can lead to decomposition.
-
-
-
Formation of Oligomers/Polymers: This is common with highly reactive monomers.
-
Troubleshooting:
-
Use high dilution conditions: This can favor intramolecular reactions over intermolecular polymerization.
-
Slow addition of reagents: Adding one of the reactants slowly can maintain a low concentration and minimize polymerization.
-
-
Troubleshooting Guides
Guide 1: Poor Enantiomeric Excess (ee) in a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) for Cyclopentene Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Low ee (<50%) | Ineffective ligand-metal combination for the specific substrate. | Screen a variety of chiral phosphine ligands (e.g., Trost ligand, (R,R)-ANDEN). |
| Racemization of the product during reaction or workup. | - Monitor ee over time. - Use a buffered aqueous workup. - Purify at lower temperatures. | |
| Incorrect solvent. | Screen a range of solvents with varying polarity (e.g., THF, Dioxane, Toluene). | |
| Inconsistent ee between batches | Impure or degraded catalyst/ligand. | - Use freshly prepared or properly stored catalyst and ligand. - Verify the purity of starting materials. |
Experimental Protocol: General Procedure for a Pd-Catalyzed Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition [3][6]
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral ligand (e.g., L1-L4 as described by Trost et al.) and the palladium precursor (e.g., Pd₂(dba)₃).
-
Add the desired solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the vinyl cyclopropane and the alkylidene azlactone substrates.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral cyclopentane product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Guide 2: Formation of Epoxides as a Side Product in Rhodium-Catalyzed Cyclopropanation
In rhodium-catalyzed reactions of diazo compounds with electron-deficient alkenes, the formation of epoxides can sometimes compete with the desired cyclopropanation, especially with unsaturated aldehydes and ketones.[7]
| Symptom | Potential Cause | Suggested Solution |
| Significant amount of epoxide byproduct | Nature of the carbonyl group in the electron-deficient alkene. | - If possible, modify the substrate to an acrylate or acrylamide, which favor cyclopropanation.[7] - Screen different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(S-TCPTAD)₄). |
| Reaction conditions favoring epoxide formation. | - Optimize temperature and solvent. Lower temperatures may favor the desired pathway. |
Experimental Protocol: Rhodium-Catalyzed Enantioselective Cyclopropanation [7]
-
In a glovebox, dissolve the chiral rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄) in a dry, degassed solvent (e.g., dichloromethane).
-
Add the electron-deficient alkene to the catalyst solution.
-
Slowly add a solution of the diazoacetate in the same solvent to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) over several hours using a syringe pump.
-
Stir the reaction until the diazo compound is completely consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Analyze the product for diastereo- and enantioselectivity using NMR and chiral HPLC.
Visualizing Reaction Pathways and Workflows
To aid in understanding and troubleshooting, the following diagrams illustrate key processes in chiral cyclopentene synthesis.
Caption: A typical experimental workflow for chiral cyclopentene synthesis.
Caption: Troubleshooting logic for low enantioselectivity.
Caption: Simplified pathway of a Lewis acid-catalyzed Nazarov cyclization.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes through a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Acidic Chiral Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of acidic chiral compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of acidic chiral compounds using chromatographic and crystallization techniques.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC/SFC
Question: I am not seeing any separation between the enantiomers of my acidic compound. What are the potential causes and how can I troubleshoot this?
Answer:
Poor or no resolution is a common challenge in chiral separations. The primary reason is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions. Here is a step-by-step guide to address this issue:
-
Verify Column Selection: Not all CSPs are suitable for all types of compounds. For acidic analytes, anion-exchange type CSPs, such as those based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX, QD-AX), are often a good starting point as they facilitate ion-exchange interactions.[1] Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are also versatile and should be screened.[2]
-
Optimize Mobile Phase Composition:
-
Additives are Crucial: For acidic compounds, the addition of an acidic modifier to the mobile phase is typically necessary to ensure the analyte is in the correct ionization state for interaction with the CSP.[2] Common acidic additives include trifluoroacetic acid (TFA), formic acid, and acetic acid, usually at concentrations of 0.1% (v/v).[2]
-
Solvent Selection: In normal-phase chromatography, a common mobile phase consists of n-hexane with an alcohol modifier like 2-propanol or ethanol.[2] In reversed-phase, acetonitrile or methanol with a buffered aqueous phase is used. The type and concentration of the organic modifier can significantly impact selectivity.[3]
-
Ion-Pairing Agents: For highly polar acidic compounds that are poorly retained in reversed-phase, consider adding a positively charged ion-pairing agent to the mobile phase to form a neutral complex with the analyte, thereby increasing its retention and potential for chiral recognition.
-
-
Adjust pH: The pH of the mobile phase is a critical parameter for ionizable compounds.[4] For acidic compounds, a mobile phase pH below the pKa of the analyte will suppress ionization, which can be beneficial on certain CSPs. Conversely, a pH above the pKa will ensure the analyte is in its anionic form, which is necessary for anion-exchange CSPs.[1]
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as this can sometimes significantly improve resolution.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Peak Tailing or Broadening in Chiral Chromatography
Question: My peaks for the acidic enantiomers are tailing or are very broad, which is affecting quantification and resolution. What can I do to improve the peak shape?
Answer:
Peak tailing and broadening are common issues, particularly with ionizable compounds like acidic enantiomers. These problems often stem from secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with acidic analytes, leading to peak tailing.[5][6]
-
Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, thereby reducing these unwanted interactions.[6]
-
Competing Acid: Adding a small amount of a competing acid (like acetic acid) to the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.[5]
-
-
Mobile Phase Additives:
-
Insufficient Additive Concentration: Ensure the concentration of your acidic additive (e.g., TFA) is sufficient. For particularly problematic compounds, you may need to increase the concentration.
-
Use of a Basic Additive for Acidic Compounds: For acidic analytes, a basic additive in the mobile phase can sometimes improve peak shape on certain CSPs by acting as a competitor for active sites.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[7] Try reducing the injection volume or the concentration of your sample.
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Column Washing: Follow the manufacturer's instructions for column washing. A thorough wash with a strong solvent may remove contaminants. For immobilized columns, stronger solvents like THF or DMF can sometimes be used.[8]
-
Guard Column: Using a guard column can help protect your analytical column from contaminants and extend its lifetime.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC/SFC system can contribute to peak broadening. Ensure that all connections are made with minimal tubing length.
Issue 3: Difficulty in Diastereomeric Salt Crystallization
Question: I am trying to resolve a racemic carboxylic acid by forming diastereomeric salts, but I am not getting any crystals or the separation is inefficient. What are the key parameters to optimize?
Answer:
Diastereomeric salt crystallization is a powerful technique but can be challenging to optimize.[9] Success depends on the formation of diastereomers with significantly different solubilities.[10]
-
Choice of Resolving Agent: The selection of the chiral base (resolving agent) is critical.[10] Commonly used chiral bases for resolving acidic compounds include brucine, strychnine, and quinine.[10] It is often necessary to screen several different resolving agents to find one that forms well-defined crystals with one of the diastereomers.
-
Solvent Selection: The solvent system plays a crucial role in the crystallization process. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. Screening a range of solvents with different polarities is recommended.
-
Stoichiometry: The molar ratio of the racemic acid to the resolving agent can influence the efficiency of the resolution. While a 1:1 ratio is a common starting point, it may be necessary to use a slight excess of one component.
-
Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can affect the crystal size, purity, and yield. A slow cooling rate generally favors the formation of larger, purer crystals.
-
Supersaturation: Controlling the level of supersaturation is key to successful crystallization. This can be achieved by slowly cooling the solution or by the slow addition of an anti-solvent.
Frequently Asked Questions (FAQs)
1. What is the best type of chiral stationary phase (CSP) for acidic compounds?
For acidic compounds, anion-exchange type CSPs based on quinine (QN) or quinidine (QD) derivatives are often highly effective.[1] These CSPs work through an ion-exchange mechanism where the protonated selector interacts with the deprotonated acidic analyte. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are also very versatile and should be included in initial screening experiments.[2]
2. Why is an acidic additive necessary in the mobile phase for separating acidic enantiomers?
An acidic additive, such as TFA or formic acid, helps to control the ionization state of the acidic analyte and the stationary phase.[2] For anion-exchange CSPs, the acidic additive ensures the analyte is in its anionic form to interact with the positively charged selector.[1] For other CSPs, it can improve peak shape by suppressing interactions with residual silanols on the silica support.[5] In Supercritical Fluid Chromatography (SFC), the CO2 itself can provide some acidity, but an additional acidic additive is often beneficial for better resolution.
3. Can I use a basic additive in the mobile phase for an acidic compound?
While it may seem counterintuitive, in some cases, a small amount of a basic additive (like diethylamine, DEA) can improve peak shape and resolution for acidic compounds on certain CSPs, particularly polysaccharide-based ones. The base can act as a competitor for active sites on the stationary phase, reducing undesirable secondary interactions.
4. How do I choose between HPLC and SFC for purifying acidic chiral compounds?
Both HPLC and SFC are powerful techniques for chiral separations. SFC often offers advantages in terms of speed, reduced solvent consumption (making it a "greener" technique), and sometimes different selectivity compared to HPLC.[4] The lower viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency. However, HPLC is still a very robust and widely used technique. The choice may depend on the specific compound, available instrumentation, and the scale of the purification.
5. What should I do if my acidic compound is not soluble in the mobile phase?
For normal phase chromatography, if your acidic compound has poor solubility in non-polar solvents like hexane, you may need to increase the proportion of the more polar alcohol modifier. For preparative work, if solubility remains an issue, consider using a stronger, more polar solvent to dissolve the sample initially, but be mindful that this can affect the chromatography if the injection volume is large.[8] For reversed-phase, ensure the pH of the mobile phase is appropriate to ionize the acidic compound, which generally increases its aqueous solubility.
Quantitative Data Summary
Table 1: Typical Mobile Phase Additives for Acidic Chiral Compound Purification
| Additive Type | Examples | Typical Concentration | Purpose | Reference(s) |
| Acidic | Trifluoroacetic Acid (TFA), Formic Acid, Acetic Acid | 0.1% - 0.5% (v/v) | Control ionization state of analyte, improve peak shape | [2] |
| Basic | Diethylamine (DEA), Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Improve peak shape on certain CSPs by competing for active sites | |
| Salt | Ammonium Formate, Ammonium Acetate | 10-20 mM | Control ionic strength, improve peak shape in SFC | [1] |
Table 2: Recommended Chiral Stationary Phases (CSPs) for Screening Acidic Compounds
| CSP Type | Examples | Common Application | Reference(s) |
| Anion-Exchange | CHIRALPAK QN-AX, QD-AX | Primary choice for acidic compounds | [1] |
| Polysaccharide-Based (Coated) | Chiralcel® OD-H, Chiralpak® AD-H | Broad applicability for a wide range of compounds, including acids | [2] |
| Polysaccharide-Based (Immobilized) | Chiralpak® IA, IB, IC | Robust, compatible with a wider range of solvents | [4] |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, T | Useful for polar and ionizable compounds |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for an Acidic Compound
-
Column Selection and Screening:
-
Select a set of 3-4 complementary chiral columns for initial screening. A good starting set would include a polysaccharide-based column (e.g., Chiralpak AD-H), an anion-exchange column (e.g., CHIRALPAK QN-AX), and an immobilized polysaccharide column (e.g., Chiralpak IA).
-
-
Mobile Phase Preparation:
-
Normal Phase: Prepare mobile phases consisting of n-Hexane/2-Propanol (90:10, v/v) and n-Hexane/Ethanol (90:10, v/v). To each, add 0.1% TFA.
-
Reversed Phase: Prepare a mobile phase of Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
-
Initial Screening:
-
Equilibrate the first column with the initial mobile phase for at least 20 column volumes.
-
Inject a 1 mg/mL solution of the racemic acidic compound.
-
Run the analysis at a flow rate of 1 mL/min.
-
Repeat for each selected column and mobile phase combination.
-
-
Method Optimization:
-
Select the column/mobile phase combination that shows the best initial separation or "hit".
-
Optimize the Modifier Ratio: Vary the percentage of the alcohol modifier (e.g., from 5% to 30%) to optimize retention time and resolution.
-
Vary the Acidic Additive: If peak shape is poor, try a different acidic additive (e.g., acetic acid) or adjust its concentration.
-
Adjust Temperature: Evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C) on the separation.
-
Optimize Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min) to improve resolution.
-
-
Method Validation: Once optimal conditions are found, perform validation experiments to assess robustness, linearity, accuracy, and precision.
Protocol 2: Diastereomeric Salt Crystallization of a Chiral Carboxylic Acid
-
Resolving Agent Screening:
-
In separate test tubes, dissolve a small amount of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a stoichiometric equivalent of different chiral bases (e.g., (R)-(+)-α-methylbenzylamine, quinine, cinchonidine) to each tube.
-
Observe which combinations form a precipitate upon standing or cooling.
-
-
Crystallization:
-
Based on the screening, select the most promising resolving agent and solvent.
-
Dissolve the racemic acid in the chosen solvent with gentle heating.
-
Add 0.5 to 1.0 equivalents of the chiral base.
-
Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess (e.e.) of the crystalline material can be determined by chiral HPLC.
-
If the e.e. is not satisfactory, recrystallize the diastereomeric salt from the same or a different solvent.
-
-
Liberation of the Free Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylic acid and precipitate it out of solution if it has low water solubility.
-
If the free acid is water-soluble, extract it into an organic solvent (e.g., ethyl acetate).
-
Collect the purified enantiomer of the carboxylic acid by filtration or by evaporating the organic solvent.
-
Visualizations
Caption: General workflows for the purification of acidic chiral compounds.
References
- 1. chiraltech.com [chiraltech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fagg.be [fagg.be]
Technical Support Center: Stereoselective Reactions
Welcome to the technical support center for stereoselective reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during enantioselective and diastereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stereoselectivity of a reaction?
A1: Stereoselectivity is governed by a combination of factors, including the structure of the substrate, the nature of the catalyst or chiral auxiliary, the solvent, the reaction temperature, and steric and stereoelectronic effects.[1] Each of these elements can significantly impact the energy difference between the transition states leading to different stereoisomers.
Q2: How does temperature affect the outcome of a stereoselective reaction?
A2: Temperature plays a crucial role in stereoselectivity. Generally, lower temperatures lead to higher selectivity because the reaction is under kinetic control, favoring the pathway with the lower activation energy.[2] However, in some cases, an "inversion temperature" exists where the major stereoisomer changes.[2] It is also important to note that some reactions exhibit unusual temperature effects, where higher temperatures can lead to higher enantioselectivity.[3]
Q3: What is enantiomeric excess (ee) and how is it calculated?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the percentage of the major enantiomer and the percentage of the minor enantiomer.[4]
-
Formula: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[4]
For example, a mixture containing 80% of the R-enantiomer and 20% of the S-enantiomer has an enantiomeric excess of 60%.[4]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
You've performed an enantioselective reaction, but the analysis shows a low enantiomeric excess.
Possible Causes and Solutions:
-
Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is critical for achieving high enantioselectivity.
-
Action: Screen a variety of chiral catalysts and ligands. Even small structural modifications to the ligand can have a significant impact on the stereochemical outcome. High-throughput experimentation (HTE) can be a valuable tool for rapidly screening multiple catalysts.[5]
-
-
Incorrect Solvent: The solvent can influence the stability of the diastereomeric transition states.[6]
-
Action: Perform a solvent screening using a range of polar and non-polar solvents. Bio-based solvents like 2-MeTHF have shown promise in improving enantioselectivity in some reactions.[6]
-
-
Inappropriate Reaction Temperature: As mentioned, temperature is a key factor.
-
Action: Systematically vary the reaction temperature. Start with a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) and adjust based on the results.
-
-
Catalyst Loading: The amount of catalyst can affect the reaction rate and selectivity.
-
Action: Optimize the catalyst loading. While higher loading might increase the reaction rate, it's not always beneficial for selectivity and can be costly. In some cases, reducing the catalyst loading does not negatively impact the enantiopurity.[7]
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A stepwise workflow for troubleshooting low enantiomeric excess.
Issue 2: Poor Diastereoselectivity in Aldol Reactions
Your aldol reaction is producing a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (Z or E) is a primary determinant of the diastereoselectivity in many aldol reactions.[8][9]
-
Action: Modify the reaction conditions to favor the formation of one enolate isomer. For example, the choice of base (e.g., LDA) and the steric bulk of the ketone substituents can influence the E/Z ratio of the enolate.[9] Boron enolates can offer greater diastereoselectivity due to shorter boron-oxygen bonds, which amplify steric interactions in the transition state.[8]
-
-
Inadequate Chelation Control: For substrates with a chelating group, the choice of Lewis acid can enforce a specific transition state geometry.
-
Action: If applicable, screen different Lewis acids (e.g., TiCl₄, MgBr₂) to promote chelation-controlled addition.
-
-
Temperature Effects: Similar to enantioselective reactions, temperature can influence diastereoselectivity.
-
Action: Lowering the reaction temperature often leads to an increase in diastereomeric excess.
-
Troubleshooting Workflow for Poor Diastereoselectivity in Aldol Reactions
Caption: A troubleshooting guide for improving poor diastereoselectivity in aldol reactions.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity
This table summarizes the results of a solvent screening for an organocatalyzed aldol reaction.
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Toluene | 85 | 70 |
| 2 | THF | 90 | 75 |
| 3 | Dichloromethane | 95 | 82 |
| 4 | 2-Methyl-THF | 92 | 88 |
| 5 | Acetonitrile | 88 | 65 |
Data is hypothetical and for illustrative purposes.
Table 2: Impact of Catalyst Loading on Reaction Outcome
This table illustrates how catalyst loading can affect conversion and enantioselectivity.
| Entry | Catalyst Loading (mol%) | Conversion (%) | ee (%) |
| 1 | 10 | >99 | 95 |
| 2 | 5 | 94 | >99 |
| 3 | 1 | >99 | 99 |
| 4 | 0.1 | >99 | 99 |
Based on data presented in a study on dearomative functionalization.[7]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in an Asymmetric Reaction
This protocol outlines a general method for screening solvents to optimize the enantioselectivity of a reaction.
-
Preparation: In a series of clean, dry reaction vials, add the catalyst (e.g., 10 mol%) and any necessary co-catalysts or additives.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂, 2-MeTHF, CH₃CN) to achieve the desired reaction concentration.
-
Initiation: Add the starting materials to each vial and stir the reactions at the desired temperature.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reactions are complete, quench the reactions and perform a standard aqueous work-up.
-
Purification: Purify the product from each reaction, typically by column chromatography.
-
Analysis: Determine the enantiomeric excess of each purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane/isopropanol mixture).
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralpak IA, IB, IC).
-
Method Development: Develop a separation method by optimizing the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing Enantiomeric Excess in Chiral Separations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on chiral separations.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it crucial in drug development?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[1] It is expressed as a percentage and calculated as:
ee (%) = |(% major enantiomer - % minor enantiomer)|
A racemic mixture, which has a 50:50 ratio of two enantiomers, has an ee of 0%, while a completely pure single enantiomer has an ee of 100%.[1]
In the pharmaceutical industry, determining and controlling enantiomeric excess is critical because enantiomers of the same drug can have different pharmacological, metabolic, and toxicological effects.[2] For instance, one enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects, as famously demonstrated by the thalidomide case.[2][3] Regulatory agencies often require the development of single-enantiomer drugs, a process known as chiral switching, to improve therapeutic outcomes and patient safety.[4]
Q2: What are the primary factors that influence the success of a chiral separation?
Successful chiral separation and the enhancement of enantiomeric excess are primarily influenced by three key factors: the chiral stationary phase (CSP), the mobile phase composition, and the column temperature.[2] The complex, three-dimensional nature of chiral recognition means that unlike standard reversed-phase chromatography, a universal column or set of conditions does not exist.[2][5] Therefore, a systematic screening of these parameters is essential to achieve optimal separation.[2]
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[6] These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.[5][7]
-
Mobile Phase: The composition of the mobile phase, including the type of organic modifier, its concentration, and the presence of additives, can significantly alter the selectivity and resolution of the separation.[2][8]
-
Temperature: Temperature affects the thermodynamics and kinetics of the interactions between the analytes and the CSP, which can drastically change selectivity and even reverse the elution order of enantiomers.[2][9][10]
Q3: How do I select the most appropriate Chiral Stationary Phase (CSP)?
Selecting the right CSP is crucial as even small differences between phases can significantly impact selectivity. Since predicting the best CSP for a new molecule is difficult, a screening approach is highly recommended.[2]
Recommended Screening Strategy:
-
Start with Polysaccharide-Based CSPs: Columns based on cellulose and amylose derivatives are the most widely used and successful for a broad range of compounds.[2] They can be operated in normal-phase, reversed-phase, and polar organic modes.[6]
-
Consider Other CSP Types: If polysaccharide columns do not provide adequate separation, other types such as macrocyclic glycopeptides (Chirobiotic), Pirkle-type, and cyclodextrin-based columns should be evaluated.[2][6]
-
Consult Databases and Manufacturer Resources: Several manufacturers offer extensive application libraries and technical support to help guide column selection based on the structure of your analyte.
Q4: What is the role of the mobile phase and its additives in improving separation?
The mobile phase plays a pivotal role in fine-tuning the selectivity of a chiral separation.[2] Its composition can affect the interactions between the enantiomers and the CSP.
-
Organic Modifiers: In normal-phase chromatography, alcohols like isopropanol and ethanol are common modifiers. The type and steric hindrance of the alcohol can impact resolution.[8] Secondary or tertiary alcohols may provide greater resolution than primary alcohols.[8]
-
Additives/Modifiers: The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and selectivity, especially for ionizable compounds.[11][12] However, be aware of the "additive memory effect," where residual modifiers on the column can impact future analyses.[7]
-
Solvent Gradient: While isocratic elution is more common in chiral separations, a solvent gradient can be used to accelerate elution after the target enantiomers have been separated, reducing analysis time.[7][13]
Q5: How does column temperature affect enantiomeric resolution?
Temperature influences chiral separations by altering both kinetic and thermodynamic properties.[9] Its effect can be complex and is not always predictable.
-
Thermodynamic Effects: Temperature changes the chiral recognition mechanism. Generally, lower temperatures improve resolution, but this is not always the case.[14] In some instances, increasing the temperature can lead to better separation or even a reversal of the elution order.[2][10]
-
Kinetic Effects: Higher temperatures decrease mobile phase viscosity, which can lead to higher column efficiency and sharper peaks.[2][9]
-
Optimization: It is crucial to study the effect of temperature on a case-by-case basis. Analyzing a compound at different temperatures (e.g., 5°C, 25°C, 50°C) can reveal the optimal condition for resolution.[2]
Troubleshooting Guide
Problem 1: My enantiomers are co-eluting (no separation). What are the initial steps to resolve this?
When enantiomers are not separated, the primary goal is to induce selectivity.
-
Solution 1: Screen Different CSPs: The initial CSP may not be suitable for your analyte. The most effective approach is to screen a diverse set of columns, particularly polysaccharide-based ones (amylose and cellulose derivatives), under different modes (normal-phase, reversed-phase, polar organic).[2][15]
-
Solution 2: Change the Mobile Phase Modifier: The type of alcohol used as a modifier in the mobile phase can have a huge impact.[2] Try switching between methanol, ethanol, and isopropanol.
-
Solution 3: Adjust Temperature: A significant change in temperature can sometimes induce separation where none was previously observed.[2]
Problem 2: I have poor resolution between my enantiomeric peaks. How can I improve it?
Improving resolution involves optimizing selectivity, efficiency, and retention. Since selectivity is the most influential factor in chiral separations, it should be the primary focus.[2]
-
Solution 1: Optimize Mobile Phase Composition:
-
Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase.
-
Add an Additive: Introduce a small amount (e.g., 0.1%) of an acidic or basic additive like trifluoroacetic acid (TFA) or diethylamine (DEA), which can significantly enhance selectivity.[11]
-
-
Solution 2: Lower the Flow Rate: Reducing the flow rate can increase peak efficiency and, consequently, improve resolution, though it will lengthen the analysis time.
-
Solution 3: Optimize Temperature: Experiment with different column temperatures. A lower temperature often increases the separation factor, but sometimes a higher temperature can improve efficiency and peak shape.[2][14]
Problem 3: My chromatogram shows significant peak tailing or fronting. What are the likely causes and solutions?
Poor peak shape can compromise resolution and quantification.
-
Cause 1: Column Overload: Injecting too much sample is a common cause of broad, tailing peaks.
-
Cause 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the mobile phase itself.[5] If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
-
-
Cause 3: Secondary Interactions: Undesirable interactions between the analyte and the stationary phase can cause tailing, especially for acidic or basic compounds.
-
Solution: Add a competing acid or base to the mobile phase (e.g., 0.1% TFA for acids, 0.1% DEA for bases) to block these secondary interaction sites.[11]
-
Problem 4: My retention times are drifting or are not reproducible. What should I investigate?
Reproducibility is key for reliable quantification.
-
Cause 1: Insufficient Column Equilibration: This is common when changing mobile phases, especially between normal-phase and reversed-phase.
-
Solution: Ensure the column is flushed with a sufficient volume (at least 20-30 column volumes) of the new mobile phase before starting your analysis.
-
-
Cause 2: Additive Memory Effects: Traces of acidic or basic modifiers from previous analyses can linger on the CSP and affect subsequent separations.[7]
-
Solution: Dedicate specific columns to methods using acidic or basic additives. If this is not possible, develop a rigorous column washing protocol to remove residual modifiers.
-
-
Cause 3: Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Problem 5: I observed a reversal in the elution order of the enantiomers after changing conditions. Is this normal?
Yes, a reversal of enantiomer elution order is a known phenomenon in chiral chromatography and can be triggered by changes in the separation conditions.[10]
-
Cause 1: Change in Temperature: Altering the column temperature can change the dominant chiral recognition mechanism, leading to an inversion of elution order.[2] For example, for the compound Fmoc-N-Isoleucine, the D-form elutes first at 5°C, but the L-form elutes first at 50°C.[2]
-
Cause 2: Change in Mobile Phase Composition: Modifying the mobile phase, such as changing the type of alcohol or the concentration of an additive, can also cause the elution order to flip.[2]
This phenomenon highlights the sensitive and complex nature of chiral recognition. While it can be unexpected, it can also be exploited to configure the method so that the minor enantiomer elutes before the major one, which is often advantageous for accurate quantification.
Data & Protocols
Table 1: Impact of Mobile Phase Additive on Enantiomeric Separation
This table summarizes the effect of different amine additives on the separation of a model compound using an ethanol/n-hexane mobile phase.
| Additive (Amine) | Retention Factor (k1) | Enthalpy Change (ΔH°, kJ/mol) | Entropy Change (ΔS°, J/mol·K) | Resolution (Rs) |
| None | 1.54 | -12.3 | -31.2 | 1.8 |
| Diethylamine (DEA) | 1.89 | -15.1 | -39.5 | 2.5 |
| Triethylamine (TEA) | 2.11 | -16.8 | -44.1 | 3.2 |
| Monoethanolamine (MEA) | 3.52 | -22.5 | -58.7 | 6.0 |
Data adapted from a study on a Chiralpak AD column, demonstrating that the choice of amine additive can significantly improve resolution.[12]
Experimental Protocol: General Chiral Method Screening
This protocol outlines a systematic approach to developing a chiral separation method using HPLC.
1. Analyte and Sample Preparation: a. Determine the physicochemical properties of the analyte (pKa, solubility). b. Prepare a stock solution of the analyte at approximately 1 mg/mL. The solvent should be compatible with the initial screening mobile phase (e.g., ethanol or methanol). c. Dilute the stock solution with the mobile phase to a working concentration of ~50-100 µg/mL.
2. Initial Column and Mobile Phase Screening: a. Select a set of 3-4 polysaccharide-based CSPs (e.g., one amylose-based and one cellulose-based column). b. Normal Phase (NP) Screening:
- Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
- Mobile Phase B: n-Hexane / Ethanol (85:15, v/v) c. Reversed-Phase (RP) Screening:
- Mobile Phase C: Acetonitrile / Water (50:50, v/v)
- Mobile Phase D: Methanol / Water (50:50, v/v) d. Screen each selected column with each mobile phase combination. Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
3. Method Optimization (for promising conditions): a. If partial separation is observed, proceed with optimization. b. Mobile Phase Composition: Adjust the ratio of the organic modifier in 5% increments to improve resolution. c. Additives: If the analyte is acidic or basic, add 0.1% of a suitable modifier (e.g., TFA for acids, DEA for bases) to the mobile phase. d. Temperature: Evaluate the separation at three different temperatures (e.g., 10°C, 25°C, 40°C) to determine the thermodynamic optimum. e. Flow Rate: If necessary, reduce the flow rate (e.g., to 0.5-0.8 mL/min) to enhance efficiency.
4. Final Method Validation: a. Once optimal conditions are found, assess the method for robustness, reproducibility, linearity, and accuracy according to relevant guidelines.
Visualizations
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. organic chemistry - Why are enantiomeric excess % and specific rotation considered? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
Technical Support Center: Asymmetric Synthesis of Cyclopentenes
Welcome to the technical support center for the asymmetric synthesis of cyclopentenes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the asymmetric synthesis of cyclopentenes?
The synthesis of chiral cyclopentenes is primarily achieved through several powerful catalytic methods. The choice of strategy often depends on the desired substitution pattern and the available starting materials. Key approaches include:
-
Phosphine-Catalyzed [3+2] Cycloadditions: This method, often called the Lu-Zhang cycloaddition, involves the reaction of allenes or alkynes with olefins, catalyzed by a chiral phosphine.[1] It is a highly effective method for creating functionalized cyclopentenes.
-
Metal-Catalyzed Reactions:
-
Rhodium (Rh) Catalysis: Chiral rhodium catalysts can initiate domino sequences or carbene-initiated cascades to produce complex cyclopentanes with multiple stereocenters.[2]
-
Palladium (Pd) Catalysis: Palladium complexes, particularly those involving π-allylpalladium intermediates, are used in asymmetric alkylations to form cyclopentanoid structures.[3][4]
-
-
Organocatalysis: Small organic molecules can catalyze enantioselective reactions. For cyclopentene synthesis, this often involves vinylcyclopropane-cyclopentene (VCP-CP) rearrangements or cascade Michael additions.[5][6] Chiral diphenylprolinyl trimethylsilyl ether is one such catalyst used for these transformations.[5]
-
Desymmetrization: This strategy involves the enantioselective transformation of a prochiral or meso-compound, such as a cyclopentene-1,3-dione, into a chiral product. This can be achieved using organocatalysts or biocatalysts (enzymes).[7][8][9][10]
Q2: How do I choose an initial catalyst system for my specific substrates?
Selecting the right catalyst is crucial for success. A logical approach involves considering the nature of your reactants and the desired cyclopentene structure. The flowchart below provides a general decision-making framework.
Q3: What are the most critical experimental parameters to optimize for yield and enantioselectivity?
Once a catalyst system is chosen, fine-tuning the reaction conditions is essential. The following parameters have a significant impact:
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect conversion and enantioselectivity.[11] In some 1,4-addition reactions, enantiomeric yield has been found to be inversely proportional to the solvent's dielectric constant.[12] For instance, switching from CHCl₃ to CH₂Cl₂ can improve yield and enantioselectivity but may lower diastereoselectivity.[13]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate. However, this is not always the case; some reactions show no improvement or even a negative effect on enantioselectivity at lower temperatures.[13]
-
Catalyst Loading: While higher catalyst loading can increase reaction rates and yields, it is not always economically viable. It's crucial to find a balance. Increasing catalyst loading from 0.1 to 0.5 equivalents has been shown to improve both yield and stereoselectivity in certain cases.[13]
-
Additives: Co-catalysts or additives (e.g., a Brønsted acid) can influence the catalytic cycle. For example, adding benzoic acid can slightly increase yield and diastereoselectivity but may negatively impact enantioselectivity.[13]
-
Ligand Structure: In metal-based catalysis, the chiral ligand is paramount. Subtle changes to the ligand's electronic or steric properties can lead to significant differences in stereochemical outcomes.[11][14]
Troubleshooting Guide
Problem: Low Enantioselectivity (ee)
Q: My reaction is producing the desired product but with low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common hurdle. A systematic approach to troubleshooting can help identify the root cause.
Possible Causes & Solutions:
-
Incorrect Catalyst/Ligand Choice: The initial catalyst may not be optimal for your specific substrate.
-
Suboptimal Reaction Temperature: Higher temperatures can lead to a loss of stereocontrol by allowing reactions to proceed through higher-energy, less-selective transition states.
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -40 °C). Note that this will likely increase the required reaction time.[16]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.[11]
-
Solution: Perform a solvent screen using solvents with a range of polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, diethyl ether).
-
-
Presence of Impurities: Water or other reactive impurities in the reagents or solvents can interfere with the catalyst.
-
Solution: Ensure all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
The following flowchart illustrates a troubleshooting workflow for addressing low enantioselectivity.
Problem: Low Yield or Incomplete Conversion
Q: I'm observing low yield or my starting material is not fully consumed. What should I check?
A: Low conversion or yield can stem from issues with catalyst activity, reaction conditions, or substrate stability.
Possible Causes & Solutions:
-
Catalyst Inactivity/Decomposition: The catalyst may be sensitive to air, moisture, or impurities. Some catalysts also have limited turnover numbers.
-
Solution: Ensure scrupulous handling under inert conditions. Use freshly prepared or purified catalysts. Consider increasing the catalyst loading or adding the catalyst in portions.[13]
-
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow under the chosen conditions.
-
Solution: Extend the reaction time and monitor by TLC or GC/LC-MS. If stability permits, a moderate increase in temperature can improve the rate.
-
-
Unfavorable Reaction Equilibrium: The reaction may be reversible.
-
Solution: Consider using Le Chatelier's principle, for example, by removing a byproduct if possible.
-
-
Substrate-Related Issues: The substrate may be sterically hindered, electronically mismatched for the catalyst, or unstable under the reaction conditions.
-
Solution: Modify the substrate if possible (e.g., change a protecting group). If not, a different class of catalyst may be required.
-
Data Presentation: Catalyst Performance
The selection of a catalyst and its corresponding ligand is often empirical. The tables below summarize results from literature to guide initial screening.
Table 1: Effect of Catalyst and Conditions on a Triple Michael Domino Reaction[13]
This table illustrates the optimization of an organocatalytic reaction to form a fully substituted cyclopentane.
| Entry | Catalyst (equiv.) | Additive | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) |
| 1 | A (0.3) | None | CHCl₃ | RT | 40 | 15:1 | 89 |
| 2 | A (0.1) | None | CHCl₃ | RT | 40 | 5.5:1 | 94 |
| 5 | A (0.5) | None | CHCl₃ | RT | 52 | 15:1 | 98 |
| 6 | A (0.5) | None | CHCl₃ | RT | 63 | 15:1 | 99 |
| 7 | A (0.5) | None | CH₂Cl₂ | RT | 70 | 7:1 | 98 |
Catalyst A: Diphenyl prolinol trimethylsilyl ether. Entry 6 involved adding starting materials in portions.
Experimental Protocols
Protocol: Representative Phosphine-Catalyzed [3+2] Cycloaddition
This protocol is a generalized procedure based on common practices for the enantioselective synthesis of cyclopentenes via Lu-Zhang type reactions.[1]
Materials:
-
Chiral Phosphine Catalyst (e.g., 5-10 mol%)
-
Allenoate (1.2 equiv)
-
Electron-deficient Olefin (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or CH₂Cl₂)
-
Schlenk flask or glovebox equipment
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the chiral phosphine catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Dissolve the electron-deficient olefin in the anhydrous solvent and add it to the flask via syringe.
-
Initiation: Add the allenoate to the reaction mixture dropwise at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting olefin is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched cyclopentene product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanisms and Workflows
General Mechanism for Phosphine-Catalyzed [3+2] Cycloaddition
The diagram below outlines the generally accepted catalytic cycle for the phosphine-initiated cycloaddition between an allene and an olefin.
References
- 1. Application of a New Chiral Phosphepine to the Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes that Bear an Array of Heteroatom-Substituted Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. experts.azregents.edu [experts.azregents.edu]
- 6. addi.ehu.es [addi.ehu.es]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of (1s)-Cyclopent-2-ene-1-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1s)-Cyclopent-2-ene-1-carboxylic acid. The information provided is intended to assist in understanding and optimizing reactions involving this compound, with a specific focus on the influence of different solvents on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound?
A1: The reactivity of this compound, like other carboxylic acids, is significantly influenced by solvent polarity. In general, polar solvents can stabilize charged intermediates and transition states that may form during a reaction, which can lead to an increase in the reaction rate. For instance, in reactions where the transition state is more polar than the reactants, polar solvents will accelerate the reaction. Conversely, for reactions with a less polar transition state, an increase in solvent polarity may decrease the reaction rate. The specific effect will depend on the reaction mechanism.
Q2: What is the role of hydrogen bonding in solvents when working with this carboxylic acid?
A2: Hydrogen bonding is a critical factor. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors. They can solvate the carboxylic acid group, which can either activate or deactivate it towards a specific reaction. For example, by hydrogen bonding to the carbonyl oxygen, a protic solvent can increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. However, the same solvent can also solvate the carboxyl proton, making it less acidic and potentially hindering reactions that require proton transfer.
Q3: Are there any specific safety precautions to consider when handling this compound in different solvents?
A3: Yes. Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. When working with volatile organic solvents, ensure that there are no ignition sources nearby. For specific handling and disposal information, always refer to the Safety Data Sheet (SDS) for both this compound and the solvents being used.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Reaction Rates
Possible Cause 1: Purity of Solvents and Reactants
-
Troubleshooting: Ensure that all solvents are of high purity and are anhydrous if the reaction is sensitive to water. Traces of impurities in either the solvent or the carboxylic acid can act as catalysts or inhibitors, leading to inconsistent results. It is recommended to use freshly distilled or purchased anhydrous solvents. The purity of this compound should also be verified (e.g., by NMR or melting point).
Possible Cause 2: Temperature Fluctuations
-
Troubleshooting: Reaction rates are highly sensitive to temperature. Ensure that the reaction is carried out in a temperature-controlled environment (e.g., a water bath or a digitally controlled heating mantle). Small variations in temperature can lead to significant differences in reaction rates.
Possible Cause 3: Inaccurate Concentration of Reactants
-
Troubleshooting: Double-check all calculations and ensure that the concentrations of all reactants are accurate. Use calibrated pipettes and balances for precise measurements.
Issue 2: Low Product Yield or Incomplete Reaction
Possible Cause 1: Inappropriate Solvent Choice
-
Troubleshooting: The choice of solvent may not be optimal for the specific reaction. If the reaction is proceeding slowly or not at all, consider switching to a solvent with a different polarity or hydrogen bonding capability. For example, if a reaction is believed to proceed through a polar transition state, switching from a nonpolar solvent (e.g., hexane) to a polar aprotic solvent (e.g., DMF or DMSO) or a polar protic solvent (e.g., ethanol) may increase the yield.
Possible Cause 2: Equilibrium Limitations
-
Troubleshooting: Some reactions, such as esterifications, are equilibrium-limited. To drive the reaction towards the products, consider using one of the reactants in excess or removing a byproduct (e.g., water) as it is formed, for instance by using a Dean-Stark apparatus.
Issue 3: Formation of Unexpected Byproducts
Possible Cause 1: Solvent Participation in the Reaction
-
Troubleshooting: In some cases, the solvent may not be inert and can participate in the reaction. For example, alcoholic solvents can compete as nucleophiles in esterification reactions. If unexpected byproducts are observed, consider the possibility of solvent reactivity and switch to a more inert solvent.
Possible Cause 2: Isomerization or Decomposition
-
Troubleshooting: The double bond in this compound can potentially isomerize under certain conditions (e.g., in the presence of acid or base). The carboxylic acid itself might also be unstable at elevated temperatures. Analyze the byproduct to identify its structure, which can provide clues about the side reaction. Consider running the reaction at a lower temperature or under neutral conditions if possible.
Experimental Protocols and Data
While specific kinetic data for the reactions of this compound are not widely available in the literature, data from a closely related isomer, 1-Cyclopentenecarboxylic acid , can provide valuable insights into the expected solvent effects. The following data is for the reaction of 1-Cyclopentenecarboxylic acid with diazodiphenylmethane in various alcoholic solvents at 30°C. This reaction is a well-studied example of an esterification.
Reaction Scheme:
Quantitative Data: Rate Constants for the Reaction of 1-Cyclopentenecarboxylic Acid with Diazodiphenylmethane in Various Alcohols
| Solvent | Dielectric Constant (ε) at 25°C | Second-Order Rate Constant (k) at 30°C (dm³ mol⁻¹ min⁻¹) |
| Methanol | 32.7 | 0.452 |
| Ethanol | 24.6 | 0.368 |
| 1-Propanol | 20.3 | 0.315 |
| 2-Propanol | 19.9 | 0.251 |
| 1-Butanol | 17.5 | 0.288 |
| 2-Methyl-1-propanol | 17.9 | 0.240 |
| 2-Butanol | 16.6 | 0.218 |
| 2-Methyl-2-propanol | 12.5 | 0.135 |
Disclaimer: The data presented is for 1-Cyclopentenecarboxylic acid and should be used as a reference for understanding potential solvent effects on the reactivity of this compound.
Detailed Experimental Protocol: Kinetic Measurement by UV-Vis Spectroscopy
This protocol describes a general method for determining the rate of reaction between a carboxylic acid and diazodiphenylmethane using UV-Vis spectroscopy.
Materials:
-
This compound
-
Diazodiphenylmethane
-
A series of anhydrous solvents (e.g., methanol, ethanol, propanol, etc.)
-
Thermostated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of diazodiphenylmethane in the same solvent at a lower concentration (e.g., 0.01 M). Diazodiphenylmethane has a strong absorbance in the visible region, which will be monitored.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of diazodiphenylmethane (around 525 nm).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 30°C).
-
-
Kinetic Run:
-
Pipette a known volume of the carboxylic acid solution into a quartz cuvette and place it in the thermostated cell holder. Allow it to reach thermal equilibrium.
-
To initiate the reaction, add a known volume of the diazodiphenylmethane solution to the cuvette, quickly mix the contents, and start recording the absorbance at λ_max as a function of time.
-
The concentration of the carboxylic acid should be in large excess compared to the diazodiphenylmethane to ensure pseudo-first-order kinetics with respect to diazodiphenylmethane.
-
-
Data Analysis:
-
The absorbance will decrease over time as the diazodiphenylmethane is consumed.
-
For a pseudo-first-order reaction, a plot of ln(Absorbance) versus time will yield a straight line with a slope equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the carboxylic acid: k = k_obs / [this compound].
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction kinetics using UV-Vis spectroscopy.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield in reactions.
Validation & Comparative
A Comparative Guide to the Purity Validation of (1S)-Cyclopent-2-ene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(1S)-Cyclopent-2-ene-1-carboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds, including prostaglandin analogs. Given its role in the development of therapeutic agents, ensuring its chemical and enantiomeric purity is of paramount importance. This guide provides a comparative analysis of the purity of this compound against common alternatives and details the experimental protocols for its comprehensive validation.
Purity Comparison: this compound and Alternatives
The purity of chiral compounds is a critical parameter, impacting their efficacy and safety in drug development. The following table summarizes the typical purity specifications for this compound and two common alternatives, based on commercially available data. It is important to note that purity can vary between suppliers and batches.
| Compound | Purity Specification | Enantiomeric Excess (ee) | Analysis Method(s) |
| This compound | ≥98% | ≥99% | HPLC, NMR |
| cyclopent-1-ene-1-carboxylic acid (Racemic) | ≥95% - 98% | Not Applicable | HPLC, GC-MS |
| 3-Oxo-cyclopentane-carboxylic acid | ≥97% | Not Applicable | HPLC |
Experimental Protocols for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive purity validation of this compound, encompassing both chemical and enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[1][2]
Methodology:
-
Column: A chiral stationary phase (CSP) column is crucial for the separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating chiral carboxylic acids.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol or ethanol. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for carboxylic acids. A common starting mobile phase composition is Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 210 nm) is typically used.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [([Major Enantiomer Area] - [Minor Enantiomer Area]) / ([Major Enantiomer Area] + [Minor Enantiomer Area])] x 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Impurity Identification
GC-MS is a powerful technique for assessing chemical purity and identifying volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is required to increase their volatility.
Methodology:
-
Derivatization: The carboxylic acid group is typically converted to a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. Methylation can be achieved using diazomethane or by heating with methanol and an acid catalyst. TMS derivatization is commonly performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for the separation of the derivatized analytes.
-
Carrier Gas: Helium is the most commonly used carrier gas.
-
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Detection: A mass spectrometer is used as the detector, which provides both quantitative data (from the total ion chromatogram) and qualitative information (from the mass spectrum of each peak) for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the compound and for assessing its overall purity.
Methodology:
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity. The integral of the peaks can be used to determine the relative ratios of the main compound to any proton-containing impurities.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of peaks indicates the number of non-equivalent carbons.
-
Chiral NMR: The use of chiral solvating agents or chiral derivatizing agents can be employed to differentiate between enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.
-
Solvent: A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.
-
Internal Standard: A known amount of an internal standard can be added to the sample for quantitative purity determination (qNMR).
Visualizing the Validation Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for purity validation and the relevant biological pathway where this compound plays a role.
References
A Researcher's Guide to Determining Enantiomeric Purity of Chiral Acids
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral acids is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining enantiomeric purity depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of the most common methods.
| Method | Principle | Accuracy | Precision | Sensitivity (LOD/LOQ) | Sample Throughput | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High (<1% error with proper integration)[1][2] | High (±0.5% reproducibility)[1][2] | High (LOD: 0.003 µg/mL, LOQ: 0.009 µg/mL for some applications)[3] | Moderate to High | Widely applicable, high resolution, excellent for quality control.[4][5] | Method development can be time-consuming, requires specialized chiral columns.[6] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | High | High | Very High (pg level)[2] | High | Excellent for volatile and thermally stable compounds, high sensitivity.[4][7] | Requires derivatization for non-volatile acids, potential for thermal degradation.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[8] | Moderate to High | Moderate to High | Moderate | Low to Moderate | Provides structural information, non-destructive, can be rapid for screening.[9][10] | Lower sensitivity than chromatographic methods, requires chiral auxiliaries, potential for signal overlap.[8] |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the excess enantiomer.[11] | Low to Moderate | Low to Moderate | Low | High | Rapid and simple measurement.[12] | Unreliable for accurate ee determination due to dependence on concentration, temperature, and impurities.[13][14] Not suitable for trace analysis.[15] |
Experimental Workflows
Visualizing the experimental process can aid in understanding the practical application of each method. The following diagrams illustrate the typical workflows.
Detailed Experimental Protocols
Chiral HPLC: Determination of Ibuprofen Enantiomeric Purity
This protocol provides a method for the separation and quantification of (R)- and (S)-ibuprofen enantiomers.[16][17][18][19]
1. Materials and Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralcel OJ-R (150 x 4.6 mm, 5 µm) or equivalent.[17]
-
Mobile Phase: Acetonitrile and water (35:65 v/v).[17]
-
Sample Solvent: Mobile phase.
-
Ibuprofen Standard: Racemic and enantiomerically pure standards.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.[18]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic ibuprofen in the sample solvent at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by mixing appropriate volumes of the pure (R)- and (S)-ibuprofen stock solutions to achieve a range of enantiomeric excess values (e.g., 99:1, 95:5, 90:10, 50:50).
4. Analysis Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic ibuprofen standard to determine the retention times of the two enantiomers and to assess the resolution.
-
Inject the calibration standards in order of increasing enantiomeric excess.
-
Inject the unknown sample solution.
-
After each injection, allow the chromatogram to run for a sufficient time to ensure the elution of both enantiomers.
5. Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks in each chromatogram.
-
Calculate the percentage of each enantiomer: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Peaks) x 100
-
Calculate the enantiomeric excess (%ee): %ee = |% Major Enantiomer - % Minor Enantiomer|
NMR Spectroscopy: Determination of Enantiomeric Purity using a Chiral Solvating Agent
This protocol describes a general method for determining the enantiomeric excess of a chiral carboxylic acid using a chiral solvating agent (CSA).[20][21]
1. Materials and Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or another suitable non-polar deuterated solvent.
-
Chiral Solvating Agent (CSA): (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol or other suitable CSA.
-
Chiral Acid Sample: The chiral carboxylic acid to be analyzed.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral carboxylic acid sample into a clean, dry vial.
-
Add approximately 0.6 mL of the deuterated solvent to dissolve the sample.
-
Add 1.0 to 1.5 molar equivalents of the chiral solvating agent to the solution.
-
Mix the solution thoroughly by gentle vortexing or inversion.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition:
-
Insert the NMR tube into the spectrometer and lock and shim the instrument.
-
Acquire a standard proton (¹H) NMR spectrum. Key parameters to consider:
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
4. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved proton signal of the chiral acid that shows splitting into two distinct signals in the presence of the CSA. The α-proton is often a good candidate.
-
Integrate the areas of the two separated signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess (%ee): %ee = |(Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer)| x 100
Conclusion
The determination of enantiomeric purity is a multifaceted analytical challenge. Chiral HPLC and GC offer high accuracy and sensitivity, making them the methods of choice for quantitative quality control in regulated environments. NMR spectroscopy provides a valuable, non-destructive alternative, particularly for structural confirmation and rapid screening. Polarimetry, while historically significant, is generally not recommended for accurate and reliable determination of enantiomeric excess in modern drug development due to its inherent limitations. The selection of the most appropriate method will ultimately be guided by the specific requirements of the analysis and the resources available to the researcher.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. shimadzu.com [shimadzu.com]
- 7. gcms.cz [gcms.cz]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral analysis by NMR spectroscopy: Chiral solvating agents [iris.cnr.it]
- 11. schmidt-haensch.com [schmidt-haensch.com]
- 12. Assessing Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pdr-separations.com [pdr-separations.com]
- 16. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid
Comparison of Chiral Stationary Phases (CSPs)
The selection of an appropriate chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the chemical properties of (1s)-Cyclopent-2-ene-1-carboxylic acid, the following CSPs are recommended for initial screening.
| Chiral Stationary Phase (CSP) Type | Trade Names | Principle of Separation | Recommended Mobile Phase Modes | Potential Advantages | Potential Considerations |
| Polysaccharide-based | Chiralpak® AD, Chiralcel® OD, Chiralpak® IC | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions with the carbamate derivatives of cellulose or amylose. | Normal Phase, Reversed-Phase, Polar Organic | Broad enantioselectivity for a wide range of compounds, including carboxylic acids. High success rate in chiral separations. | Normal phase mode may require non-polar solvents which can have lower solubility for the analyte. |
| Protein-based | CHIRAL-AGP, CHIRAL-HSA | Based on the principles of drug binding to plasma proteins, involving ionic, hydrophobic, and hydrogen bonding interactions. | Reversed-Phase | Can be effective for separating acidic compounds in aqueous mobile phases. | Mobile phase pH is a critical parameter that requires careful optimization. |
| Macrocyclic Glycopeptide-based | Astec® CHIROBIOTIC® V, T, TAG | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. | Reversed-Phase, Polar Organic, Polar Ionic | Versatile columns that can be used in multiple mobile phase modes. Effective for acidic and ionizable compounds. | The large number of potential interactions can make method development complex. |
| Anion-Exchanger-based | CHIRALPAK® QN-AX, QD-AX | Based on the ionic exchange between the protonated chiral selector and the anionic analyte. | Polar Organic | Specifically designed for the separation of acidic compounds. | Limited to acidic analytes. |
Experimental Protocols
Below are detailed starting methodologies for screening the recommended CSPs. Optimization will be necessary to achieve baseline separation and suitable retention times.
Method 1: Polysaccharide-based CSP in Normal Phase Mode
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the racemic standard of Cyclopent-2-ene-1-carboxylic acid in the mobile phase to a concentration of 1 mg/mL.
Method 2: Protein-based CSP in Reversed-Phase Mode
-
Column: CHIRAL-AGP (150 x 4.0 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.0) / Acetonitrile (95:5, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the racemic standard in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL.
Method 3: Macrocyclic Glycopeptide-based CSP in Polar Organic Mode
-
Column: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.
Performance Data Comparison (Hypothetical)
The following table presents a hypothetical comparison of expected performance based on the analysis of similar small, non-aromatic carboxylic acids on these column types. Actual results for this compound may vary.
| Parameter | Polysaccharide-based (Normal Phase) | Protein-based (Reversed-Phase) | Macrocyclic Glycopeptide-based (Polar Organic) |
| Retention Time (k1) | 4-8 | 3-7 | 5-10 |
| Retention Time (k2) | 5-10 | 3.5-8 | 6-12 |
| Separation Factor (α) | > 1.2 | > 1.1 | > 1.3 |
| Resolution (Rs) | > 1.5 | > 1.2 | > 1.8 |
Experimental Workflow and Logic
The process of developing a chiral HPLC method is systematic. The following diagram illustrates a typical workflow.
Caption: A logical workflow for chiral HPLC method development.
Signaling Pathway for Chiral Recognition
The separation of enantiomers on a chiral stationary phase is a result of the differential formation of transient diastereomeric complexes. The following diagram illustrates this principle.
Caption: The principle of chiral recognition on a CSP.
This guide provides a foundational framework for initiating the chiral HPLC analysis of this compound. Successful separation will depend on systematic screening and optimization of the outlined conditions. Researchers are encouraged to consult the technical support of column manufacturers for further specific recommendations.
A Comparative Guide to Chiral Building Blocks: (1S)-Cyclopent-2-ene-1-carboxylic Acid and Its Alternatives
In the landscape of pharmaceutical research and drug development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure molecules. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers often exhibiting varied pharmacological and toxicological profiles. This guide provides an objective comparison of (1S)-Cyclopent-2-ene-1-carboxylic acid with other prominent chiral building blocks, namely Corey lactone, Vince lactam, and (S)-(+)-2-pyrrolidinemethanol. The comparison focuses on their applications in the synthesis of key therapeutic targets, supported by experimental data.
This compound: A Versatile Cyclopentanoid Synthon
This compound is a chiral carboxylic acid featuring a five-membered ring, a structure that is a common motif in a variety of natural products. Its utility as a chiral building block stems from the presence of both a stereocenter and a reactive double bond, allowing for a range of stereoselective transformations. One notable application is in the synthesis of chaulmoogric acid, a natural product historically used in the treatment of leprosy.
Key Applications:
-
Natural Product Synthesis: Serves as a precursor for natural products containing a cyclopentene ring system.
-
Asymmetric Synthesis: The carboxylic acid and the alkene functionalities can be manipulated to introduce additional stereocenters with high control.
Alternative Chiral Building Blocks
For the synthesis of complex and biologically active molecules, several other chiral building blocks have gained widespread use. This guide will focus on three key alternatives:
-
Corey Lactone: A bicyclic lactone that is a cornerstone in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. Its rigid structure allows for highly stereocontrolled introduction of the complex functionalities found in prostaglandins.
-
Vince Lactam: A bicyclic γ-lactam that is a crucial intermediate in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the furanose sugar. These compounds often exhibit potent antiviral activity.
-
** (S)-(+)-2-Pyrrolidinemethanol:** A chiral amino alcohol derived from the amino acid proline. It is widely used as a chiral auxiliary and an organocatalyst in a variety of asymmetric reactions, such as Michael additions and aldol reactions, to induce high enantioselectivity.
Comparative Performance Data
The following tables summarize the performance of these chiral building blocks in key synthetic transformations, highlighting reaction yields and enantiomeric excess (ee) where available.
Table 1: Synthesis of Prostaglandin Precursors
| Chiral Building Block | Target Molecule | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |
| Corey Lactone | Prostaglandin F2α | Multi-step synthesis | 5-7 steps from a precursor | High (often >99%) | [1][2][3] |
| This compound | Prostaglandin precursors | Not a primary building block for this class | - | - |
Table 2: Synthesis of Carbocyclic Nucleoside Precursors
| Chiral Building Block | Target Molecule | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |
| Vince Lactam | Precursor for Abacavir | Enzymatic resolution | >98% ee for the desired enantiomer | >98% | [4][5][6] |
| This compound | Carbocyclic Nucleosides | Not a primary building block for this class | - | - | [7] |
Table 3: Asymmetric Michael Addition
| Chiral Building Block | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
| (S)-(+)-2-Pyrrolidinemethanol derivative | Organocatalyzed Michael Addition | Aldehydes and nitroolefins | Good to high | Up to >99% | [8][9] |
| This compound | As a substrate or precursor | Various | Dependent on reaction | Dependent on reaction |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Prostaglandin F2α from Corey Lactone
The synthesis of prostaglandins from Corey lactone is a well-established multi-step process. A key transformation involves the stereoselective reduction of a ketone intermediate.
Protocol: Stereoselective Reduction in PGF2α Synthesis
-
To a solution of the enone intermediate (1 equivalent) in a suitable solvent (e.g., THF) at -78 °C, a solution of a bulky reducing agent such as L-selectride (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 1-2 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alcohol with high diastereoselectivity.
Enzymatic Resolution of Vince Lactam
The enantiomers of Vince lactam are key precursors for carbocyclic nucleosides. Enzymatic resolution is a highly efficient method to obtain the desired enantiomer in high purity.
Protocol: Lipase-Catalyzed Resolution of Racemic Vince Lactam
-
Racemic Vince lactam (1 equivalent) is dissolved in an appropriate organic solvent (e.g., toluene).
-
A lipase enzyme (e.g., from Candida antarctica) is added to the solution.
-
An acyl donor (e.g., vinyl acetate, 1.1 equivalents) is added, and the suspension is stirred at a controlled temperature (e.g., 40 °C).
-
The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The filtrate is concentrated, and the unreacted (+)-Vince lactam and the acylated (-)-Vince lactam are separated by column chromatography.
-
The acylated enantiomer can be deacylated to afford the enantiopure (-)-Vince lactam.
Asymmetric Michael Addition Catalyzed by a (S)-(+)-2-Pyrrolidinemethanol Derivative
Organocatalysts derived from (S)-(+)-2-pyrrolidinemethanol are highly effective in promoting asymmetric Michael additions.
Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
-
To a solution of the nitroalkene (1 equivalent) and the aldehyde (1.5 equivalents) in an appropriate solvent (e.g., toluene) at room temperature, the chiral pyrrolidine-based organocatalyst (typically 10-20 mol%) is added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours), with monitoring by TLC.
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing Synthetic Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships discussed in this guide.
Caption: Synthetic pathway to Prostaglandin F2α from Corey Lactone.
Caption: Synthetic pathway to Carbocyclic Nucleosides from Vince Lactam.
Caption: Mechanism of organocatalyzed asymmetric Michael addition.
Conclusion
This compound is a valuable chiral building block for the synthesis of specific natural products containing the cyclopentene motif. However, for the synthesis of major classes of pharmaceuticals such as prostaglandins and carbocyclic nucleosides, other specialized chiral building blocks like Corey lactone and Vince lactam have demonstrated superior utility and have well-established, high-yielding, and highly stereoselective synthetic routes. For inducing chirality in a broad range of reactions, organocatalysts derived from (S)-(+)-2-pyrrolidinemethanol offer a powerful and versatile alternative. The choice of a chiral building block is therefore highly dependent on the specific synthetic target and the desired strategic approach. Researchers and drug development professionals should consider the accessibility, efficiency, and stereocontrol offered by each of these building blocks when designing synthetic routes to complex chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vince lactam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic comparison of cyclopentene enantiomers
A Spectroscopic Showdown: Distinguishing Cyclopentene Enantiomers
In the world of chiral molecules, enantiomers present a unique challenge. These non-superimposable mirror-image isomers share most physical and chemical properties, making their differentiation and quantification critical in fields like drug development, where the physiological effects of each enantiomer can vary dramatically. This guide provides a comparative overview of three powerful spectroscopic techniques for the analysis of cyclopentene enantiomers: Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
While experimental data for the parent cyclopentene enantiomers is scarce in publicly available literature, this guide utilizes detailed data from a deuterated derivative, trans-(3S,4S)-d6-cyclopentene, as a practical exemplar for VCD analysis. For ROA and NMR, the principles and expected outcomes for distinguishing cyclopentene enantiomers are presented based on established methodologies for other chiral molecules.
Data Presentation
A direct spectroscopic comparison relies on identifying key differences in the signals obtained from each enantiomer. The following tables summarize the expected and observed quantitative data for each technique.
Table 1: Vibrational Circular Dichroism (VCD) Data for Cyclopentene Enantiomers
VCD measures the differential absorption of left and right circularly polarized infrared light. Enantiomers will produce VCD spectra that are mirror images of each other, exhibiting opposite signs for corresponding vibrational bands. The table below presents key VCD bands for a cyclopentene derivative, illustrating the expected sign reversal.
| Wavenumber (cm⁻¹) | Vibrational Mode | (3S,4S)-d6-cyclopentene VCD Signal | (3R,4R)-d6-cyclopentene VCD Signal (Predicted) |
| 2950 - 3050 | C-H Stretching | Positive/Negative couplets | Negative/Positive couplets |
| 1400 - 1500 | CH₂ Scissoring | Multiple weak bands | Opposite signs to (3S,4S) |
| 1200 - 1300 | CH₂ Wagging/Twisting | Strong positive and negative bands | Opposite signs to (3S,4S) |
| 900 - 1000 | Ring Puckering | Characteristic positive/negative pattern | Opposite signs to (3S,4S) |
Data is based on the experimental findings for trans-(3S,4S)-d6-cyclopentene. The spectrum for the (3R,4R) enantiomer is predicted to be an exact mirror image.
Table 2: Raman Optical Activity (ROA) - Predicted Data for Cyclopentene Enantiomers
| Wavenumber (cm⁻¹) | Vibrational Mode | (R)-Cyclopentene Predicted ROA Signal | (S)-Cyclopentene Predicted ROA Signal |
| 2900 - 3000 | C-H Stretching | Positive/Negative couplets | Negative/Positive couplets |
| 1610 | C=C Stretching | Weak positive or negative | Opposite sign to (R) |
| 1200 - 1400 | CH₂ Wagging/Twisting | Strong couplets | Opposite sign couplets to (R) |
| 800 - 1000 | Ring Puckering/Deformation | Characteristic patterns | Mirror-image patterns to (R) |
Table 3: NMR Spectroscopy with Chiral Solvating Agent - Predicted Data for Cyclopentene Enantiomers
In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, leading to separate, distinguishable peaks for each enantiomer. The difference in chemical shift (Δδ) is a key quantitative measure.
| Nucleus | Proton Environment | (R)-Cyclopentene Chemical Shift (δ) with CSA | (S)-Cyclopentene Chemical Shift (δ) with CSA | Chemical Shift Difference (ΔΔδ) |
| ¹H | Olefinic (C=C-H) | δ₁ | δ₂ | |δ₁ - δ₂| |
| ¹H | Allylic (C=C-CH₂) | δ₃ | δ₄ | |δ₃ - δ₄| |
| ¹³C | Olefinic (=CH) | δ₅ | δ₆ | |δ₅ - δ₆| |
| ¹³C | Allylic (-CH₂-) | δ₇ | δ₈ | |δ₇ - δ₈| |
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data for chiral analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol is based on the successful analysis of a cyclopentene derivative.[1][2][3]
-
Sample Preparation: The enantiomerically pure sample (e.g., (3S,4S)-d6-cyclopentene) is prepared as a solution in a suitable solvent that has minimal interference in the infrared region of interest (e.g., carbon tetrachloride or chloroform-d). Concentrations typically range from 0.01 to 0.1 M.
-
Instrumentation: A VCD spectrometer, which is essentially a modified Fourier Transform Infrared (FTIR) spectrometer, is used. The key components include a linear polarizer and a photoelastic modulator (PEM) to generate the circularly polarized light.
-
Data Acquisition: The VCD spectrum is collected by measuring the differential absorbance (AL - AR) over a range of infrared frequencies (typically 4000 to 800 cm⁻¹). A sufficient number of scans are averaged to achieve a good signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the conventional IR absorption signal.
-
Data Processing: The baseline is corrected using the VCD spectrum of the pure solvent. The resulting spectrum shows positive and negative bands corresponding to the differential absorption of the chiral molecule.
-
Computational Analysis: To assign the absolute configuration, the experimental VCD spectrum is compared to a theoretically predicted spectrum. This involves:
-
Performing a conformational search for the molecule.
-
Optimizing the geometry and calculating the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and a cc-pVTZ basis set.[2]
-
Generating a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
The absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum of one of the enantiomers.
-
Raman Optical Activity (ROA) Spectroscopy
ROA is a complementary technique to VCD, providing information about vibrational chirality through Raman scattering.[4][5][6]
-
Sample Preparation: Samples are typically prepared as neat liquids or as concentrated solutions (0.1 to 1 M) in an appropriate solvent. Aqueous solutions can often be used, which is an advantage of ROA.
-
Instrumentation: An ROA spectrometer uses a laser to induce Raman scattering. The key is the modulation of the incident laser beam between right and left circular polarization. The scattered light is collected, typically in a backscattering or forward-scattering geometry, and analyzed by a high-resolution spectrograph.
-
Data Acquisition: The ROA spectrum is the difference between the Raman intensity for right circularly polarized incident light and left circularly polarized incident light (IR - IL). Long acquisition times are often necessary to obtain a good signal-to-noise ratio.[6]
-
Data Processing: The raw data is processed to remove artifacts and cosmic rays. The resulting ROA spectrum will show positive and negative bands, which are mirror images for the two enantiomers.
-
Computational Analysis: Similar to VCD, DFT calculations are used to predict the ROA spectra for the enantiomers to aid in the assignment of the absolute configuration.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method allows for the differentiation of enantiomers in a standard NMR spectrometer through the use of a chiral auxiliary.[2][3][7][8][9]
-
Sample Preparation: A solution of the racemic or enantiomerically enriched cyclopentene is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Selection of Chiral Solvating Agent: A suitable CSA is chosen. The selection depends on the functional groups of the analyte. For a simple alkene like cyclopentene, interactions might be weak, and specialized CSAs with aromatic groups that can induce different magnetic environments through π-π stacking or other weak interactions would be necessary.
-
Titration and Complex Formation: The CSA is added to the NMR tube containing the cyclopentene solution. The concentration of the CSA is often varied to find the optimal conditions for resolving the signals of the two enantiomers. The formation of transient, non-covalent diastereomeric complexes between the CSA and each enantiomer is the basis for the differentiation.
-
Data Acquisition: High-resolution ¹H and/or ¹³C NMR spectra are acquired. The key is to achieve sufficient resolution to separate the signals of the two diastereomeric complexes.
-
Data Analysis: The chemical shifts of corresponding protons or carbons in the two enantiomers are compared. The presence of two distinct signals for a given nucleus, where only one was present without the CSA, indicates successful chiral discrimination. The enantiomeric excess (% ee) can be determined by integrating the separated signals.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of enantiomers, from sample preparation to the final determination of absolute configuration and enantiomeric excess.
Caption: Workflow for spectroscopic comparison of enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral NMR solvating additives for differentiation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inspecting chiral molecules by Raman optical activity spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]
The Great Divide: Unraveling the Biological Activities of (1S)- and (1R)-Propranolol Enantiomers
A comprehensive analysis of the stereoselective pharmacological effects of propranolol's enantiomers, providing researchers, scientists, and drug development professionals with a detailed comparison of their biological activities, supported by experimental data and methodologies.
The principle of chirality is a cornerstone of modern pharmacology, dictating that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological effects. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. This guide delves into a comparative analysis of the (1S)- and (1R)-enantiomers of the widely recognized beta-blocker, propranolol, illustrating the critical importance of stereoselectivity in drug action.
Unmasking the Eutomer: A Tale of Two Enantiomers
Propranolol is a classic example of a chiral drug where one enantiomer is primarily responsible for the desired therapeutic effect. The (S)-(-)-enantiomer, often referred to as the eutomer, is a potent β-adrenergic receptor antagonist, while the (R)-(+)-enantiomer, or distomer, exhibits significantly weaker β-blocking activity.[1][2] However, the distomer is not inert and possesses other pharmacological properties, such as membrane-stabilizing effects, which are comparable to the eutomer.
The differential activity of propranolol enantiomers stems from their distinct interactions with the chiral environment of biological macromolecules like receptors and enzymes.[3][4] The specific three-dimensional conformation of the (S)-enantiomer allows for a more favorable binding to the β-adrenergic receptor, leading to its potent antagonist activity.
Quantitative Comparison of Biological Activity
To provide a clear and concise overview of the differences in biological activity between the (1S)- and (1R)-enantiomers of propranolol, the following table summarizes key quantitative data from various in vitro and in vivo studies.
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Fold Difference (S vs. R) | Reference Assay |
| β-Adrenergic Receptor Binding Affinity (Ki) | High | Low | ~100-fold | Radioligand binding assays |
| β-Adrenergic Receptor Antagonist Potency (IC50) | Potent | Weak | Significant | Functional assays (e.g., inhibition of isoproterenol-induced tachycardia) |
| Membrane Stabilizing Activity | Present | Present | ~1 | Erythrocyte hemolysis assay |
| Effect on Forearm Blood Flow (FBF) | No direct effect | Increase (+21%, p < 0.05) | - | Plethysmography |
Note: The exact values for Ki and IC50 can vary depending on the specific experimental conditions and tissues used. The fold difference provides a general representation of the stereoselectivity.
Experimental Protocols: A Glimpse into the Methodology
The data presented above is derived from a variety of established experimental protocols designed to assess the pharmacological properties of drug candidates. Below are detailed methodologies for key experiments cited.
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This in vitro assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of (S)- and (R)-propranolol for β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes rich in β-adrenergic receptors are prepared from a suitable tissue source (e.g., rat heart, cultured cells expressing the receptor).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol) with a known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (either (S)- or (R)-propranolol).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay for β-Adrenergic Receptor Antagonism
This assay measures the ability of a compound to inhibit the functional response mediated by receptor activation.
Objective: To determine the potency (IC50) of (S)- and (R)-propranolol in antagonizing the effects of a β-agonist.
Methodology:
-
Tissue Preparation: An isolated tissue preparation, such as a guinea pig atrium or a spontaneously beating rat heart, is mounted in an organ bath containing a physiological salt solution.
-
Agonist Stimulation: The tissue is stimulated with a β-agonist like isoproterenol, which increases the heart rate or force of contraction.
-
Antagonist Application: The tissue is pre-incubated with varying concentrations of (S)- or (R)-propranolol before the addition of the agonist.
-
Response Measurement: The contractile response or heart rate is recorded and measured.
-
Data Analysis: The concentration-response curves for the agonist in the presence and absence of the antagonist are plotted, and the IC50 value for the antagonist is determined.
Visualizing the Pathways: A Tale of Two Signals
The differential interaction of the propranolol enantiomers with the β-adrenergic receptor leads to distinct downstream signaling events. The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing enantiomeric activity and the differential signaling pathways.
Caption: Experimental workflow for comparing the biological activity of propranolol enantiomers.
Caption: Differential signaling pathways of (S)- and (R)-propranolol.
Conclusion: The Imperative of Stereochemical Precision
The case of (1S)- and (1R)-propranolol serves as a powerful illustration of the profound impact of stereochemistry on pharmacological activity. While (S)-propranolol is the primary driver of the drug's therapeutic β-blocking effects, (R)-propranolol is not merely an inactive bystander and contributes to other biological actions. This stereoselective profile underscores the importance for researchers and drug developers to meticulously evaluate the individual enantiomers of chiral drug candidates. Such detailed investigations are crucial for optimizing therapeutic efficacy, minimizing off-target effects, and ultimately developing safer and more effective medicines. The move towards developing single-enantiomer drugs, where justified by a clear therapeutic advantage, is a direct consequence of understanding the distinct biological roles of each enantiomer.[3][5]
References
- 1. Case study of stereo-chemistry and drug design | PPTX [slideshare.net]
- 2. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-isomer science: the phenomenon and its terminology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
A Researcher's Guide to Chiral Resolution: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. The choice of a chiral resolution technique can significantly impact project timelines, costs, and scalability. This guide provides an objective comparison of common chiral resolution techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
The primary methods for chiral resolution—classical chemical resolution, chiral chromatography, enzymatic resolution, and membrane-based separation—each present a unique balance of costs and benefits. While classical resolution is a long-established and often cost-effective method for large-scale production, it can be time-consuming to develop and is not universally applicable. Chiral chromatography offers high purity and broad applicability but can be associated with high capital and operational costs. Enzymatic resolution provides high selectivity under mild conditions, though the cost and stability of the enzyme are key considerations. Emerging membrane-based technologies promise energy-efficient and continuous separation, but are still evolving in terms of material diversity and industrial-scale implementation.
Comparative Analysis of Chiral Resolution Techniques
To facilitate a clear comparison, the following tables summarize the key performance and cost metrics for different chiral resolution techniques. The data is compiled from various studies and provides a general overview. It is important to note that actual performance and costs can vary significantly depending on the specific molecule, scale of operation, and optimization of the process.
Performance Comparison
| Technique | Model Compound | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Throughput | Scalability |
| Classical Resolution | Ibuprofen | 53-95%[1] | 80% (S-enantiomer)[1] | Low to Medium | High |
| Chiral HPLC | Ibuprofen | >95% | >99% | Low to Medium | Medium |
| Chiral SFC | Ibuprofen | 77.6-80%[2] | 95.1-99.3%[2] | High | High |
| Enzymatic Resolution | (R,S)-1-Phenylethanol | ~41-43% (for each enantiomer)[3] | >99% (product), 92% (unreacted substrate) | Medium | Medium |
| Membrane Separation | Ibuprofen | Variable | 34.5-49.5% rejection of S-IBU[4] | High | High |
Cost-Benefit Analysis
| Technique | Key Advantages | Key Disadvantages | Estimated Cost per Gram |
| Classical Resolution | Low cost of resolving agents and equipment, well-established for large scale.[5] | Can be time-consuming to develop, may require extensive optimization, yield limited to 50% per cycle without racemization. | Low |
| Chiral HPLC | High purity, broad applicability, well-understood. | High solvent consumption, high cost of chiral stationary phases, lower throughput.[6] | High |
| Chiral SFC | Faster than HPLC, lower solvent consumption, "greener" technology.[7] | High initial capital investment for equipment. | Medium to High (decreases with scale) |
| Enzymatic Resolution | High selectivity, mild reaction conditions, potential for "green" processes. | Enzyme cost and stability can be high, limited to specific substrates, potential for product inhibition. | Medium |
| Membrane Separation | Low energy consumption, continuous process, potential for high throughput.[8] | Membrane fouling, limited availability of highly selective membranes, still an emerging technology.[8] | Low to Medium (highly dependent on membrane cost and lifespan) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the resolution of ibuprofen and (R,S)-1-phenylethanol using different techniques.
Classical Resolution of Ibuprofen via Diastereomeric Salt Formation
Objective: To resolve racemic ibuprofen into its (S)-(+)- and (R)-(-)-enantiomers by forming diastereomeric salts with (S)-(-)-α-phenylethylamine.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen in a mixture of methanol and water containing KOH. Heat the solution to 50-60°C.
-
Slowly add (S)-(-)-α-phenylethylamine to the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt ((S)-ibuprofen-(S)-α-phenylethylamine).
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with cold methanol.
-
Liberation of (S)-(+)-Ibuprofen: Dissolve the collected crystals in hot water and acidify with HCl to a pH of 2-3.
-
Extract the precipitated (S)-(+)-ibuprofen with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain (S)-(+)-ibuprofen.
-
Isolation of (R)-(-)-Ibuprofen: The mother liquor from the initial crystallization is enriched in the (R)-ibuprofen diastereomeric salt. Acidify the mother liquor with HCl and extract with ethyl acetate to recover (R)-(-)-ibuprofen.
Chiral HPLC Separation of Ibuprofen Enantiomers
Objective: To separate and quantify the enantiomers of ibuprofen using High-Performance Liquid Chromatography.
Materials:
-
Racemic ibuprofen standard
-
(S)-(+)-ibuprofen and (R)-(-)-ibuprofen standards
-
HPLC grade n-hexane
-
HPLC grade 2-propanol
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Column: Chiralcel OJ-H (150 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: n-hexane:2-propanol:TFA (98:2:0.1, v/v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV at 254 nm[9]
-
Injection Volume: 20 µL
Procedure:
-
Prepare a stock solution of racemic ibuprofen in the mobile phase.
-
Prepare a series of calibration standards of the individual enantiomers.
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the peaks corresponding to each enantiomer based on the retention times of the standards.
-
Quantify the amount of each enantiomer in the sample by comparing the peak areas with the calibration curves.
Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol
Objective: To resolve racemic 1-phenylethanol using a lipase-catalyzed transesterification reaction.
Materials:
-
(R,S)-1-phenylethanol
-
Vinyl acetate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Reaction: In a flask, dissolve (R,S)-1-phenylethanol in hexane.
-
Add vinyl acetate as the acyl donor.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at room temperature and monitor the progress by TLC or GC. The enzyme will selectively acylate one enantiomer (typically the R-enantiomer) to form the corresponding acetate.
-
Work-up: Once approximately 50% conversion is reached, filter off the enzyme.
-
Separation: Separate the unreacted (S)-1-phenylethanol from the (R)-1-phenylethyl acetate product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizing the Workflows
The following diagrams illustrate the general workflows for the described chiral resolution techniques.
Caption: Workflow for Classical Chiral Resolution.
Caption: Workflow for Chiral Chromatography.
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The selection of a chiral resolution technique is a multifaceted decision that requires careful consideration of various factors including cost, scale, required purity, and the specific chemical properties of the compound of interest. For early-stage drug discovery, where speed and broad applicability are paramount, chiral chromatography, particularly SFC, is often favored despite the higher initial investment. For large-scale manufacturing of a specific enantiomer, classical resolution by diastereomeric salt formation remains a highly cost-effective and scalable option, provided a suitable resolving agent and crystallization conditions can be identified. Enzymatic and membrane-based resolutions represent promising "green" alternatives with high selectivity and the potential for continuous processing, and their industrial adoption is expected to grow as the technologies mature. By carefully evaluating the data and workflows presented in this guide, researchers can make more informed decisions to optimize their chiral resolution strategies.
References
A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery
(1s)-Cyclopent-2-ene-1-carboxylic acid and its derivatives are versatile chiral building blocks in medicinal chemistry, offering a rigid scaffold that can be strategically functionalized to interact with various biological targets. This guide provides a comparative overview of their applications in the development of therapeutic agents, focusing on their roles as thromboxane A2 (TP) receptor antagonists, voltage-gated sodium channel (NaV1.7) inhibitors, and key intermediates in the synthesis of prostaglandins.
Thromboxane A2 (TP) Receptor Antagonists: A Bioisosteric Approach
Cyclopentane derivatives have been explored as bioisosteres for the carboxylic acid moiety in thromboxane A2 (TP) receptor antagonists. The carboxylic acid group is a common pharmacophore in TP receptor antagonists, forming a crucial interaction with the receptor. However, carboxylic acids can present pharmacokinetic challenges. This section compares a traditional carboxylic acid-containing antagonist with its cyclopentane-1,2-dione bioisostere.
Performance Comparison
A study evaluating the potential of cyclopentane-1,2-diones as carboxylic acid surrogates synthesized and tested derivatives of the known TP receptor antagonist, 3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acid. The results demonstrate that the cyclopentane-1,2-dione derivative is a potent TP receptor antagonist with an IC50 value comparable to the parent carboxylic acid[1].
| Compound | Structure | Bioisostere | Target | IC50 (nM)[1] |
| Parent Carboxylic Acid | 3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acid | Carboxylic Acid | Human TP Receptor | 8.9 ± 1.5 |
| Cyclopentane-1,2-dione Derivative (9) | 3-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)phenyl)-1-cyclopentene-1,2-dione | Cyclopentane-1,2-dione | Human TP Receptor | 11.2 ± 2.1 |
Experimental Protocols
Synthesis of Cyclopentane-1,2-dione TP Receptor Antagonist Bioisostere:
The synthesis of the cyclopentane-1,2-dione derivative involves a multi-step sequence. A key step is the acid-mediated decomposition of an intermediate obtained by reacting a benzyl iodide with a di-potassium salt of a cyclopentane derivative[1].
-
Step 1: Synthesis of Benzyl Iodide Intermediate: The synthesis starts from a commercially available aldehyde which is reduced to the corresponding alcohol and subsequently converted to a benzyl iodide.
-
Step 2: Formation of the Cyclopentane Adduct: The benzyl iodide is reacted with the di-potassium salt of a protected cyclopentane-1,2-dione.
-
Step 3: Deprotection and Cyclization: The resulting adduct undergoes acid-mediated decomposition to yield the final cyclopentane-1,2-dione antagonist[1].
In Vitro TP Receptor Functional Assay:
The inhibitory potency of the compounds was determined using a functional assay that measures the inhibition of the TP receptor agonist I-BOP-induced inositol phosphate (IP1) accumulation in HEK293 cells stably expressing the human TP receptor[2].
-
HEK293 cells expressing the human TP receptor are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of the test compounds for a specified period.
-
The TP receptor agonist I-BOP is added to stimulate the receptor.
-
After incubation, the level of IP1 accumulation is measured using a commercially available kit.
-
IC50 values are calculated from the dose-response curves.
Signaling Pathway
Activation of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to platelet aggregation and vasoconstriction. The receptor is primarily coupled to the Gq family of G proteins[3].
Caption: Thromboxane A2 Receptor Signaling Pathway.
Voltage-Gated Sodium Channel (NaV1.7) Inhibitors: Targeting Pain
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. This compound derivatives have emerged as potent and selective inhibitors of NaV1.7.
Performance Comparison
| Compound | Structure | Key Feature | Target | IC50 (nM) | Selectivity vs. NaV1.5 |
| Compound 31 | Structure not publicly available | Cyclopentane Carboxylic Acid | Human NaV1.7 | Potent (specific value not disclosed)[4] | High[4] |
Experimental Protocols
General Synthesis of Cyclopentane Carboxylic Acid NaV1.7 Inhibitors:
The synthesis of these inhibitors typically involves the coupling of a functionalized cyclopentane carboxylic acid core with various aromatic and heterocyclic moieties. Key steps often include:
-
Amide Bond Formation: Coupling of the cyclopentane carboxylic acid with an appropriate amine using standard coupling reagents (e.g., HATU, HOBt).
-
Suzuki or other Cross-Coupling Reactions: To introduce diversity on the aromatic portions of the molecule.
-
Functional Group Interconversions: To modify substituents and optimize properties.
Electrophysiological Assay for NaV1.7 Inhibition:
The potency of NaV1.7 inhibitors is determined using whole-cell patch-clamp electrophysiology on cells expressing the human NaV1.7 channel (e.g., HEK293 cells)[5].
-
HEK293 cells stably expressing human NaV1.7 are cultured.
-
Whole-cell voltage-clamp recordings are performed.
-
Cells are held at a holding potential, and depolarizing voltage steps are applied to elicit sodium currents.
-
The test compound is perfused at various concentrations, and the inhibition of the peak sodium current is measured.
-
IC50 values are determined from the concentration-response curves.
Mechanism of Action and Channel Structure
NaV1.7 inhibitors physically block the channel pore or modulate its gating, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. Recent cryo-EM studies have revealed that selective inhibitors bind to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel[1][6].
Caption: Mechanism of NaV1.7 Inhibition.
Prostaglandin Synthesis: A Chiral Precursor to the Corey Lactone
This compound and its derivatives are valuable starting materials for the enantioselective synthesis of prostaglandins, a class of lipid compounds with diverse physiological roles. A key strategy involves the synthesis of the Corey lactone, a versatile intermediate for various prostaglandins.
Comparative Synthetic Strategies
A direct quantitative comparison of yields starting from this compound versus a specific alternative is not well-documented in a single study. However, we can compare the overall efficiency of synthetic routes to the Corey lactone that utilize different starting materials.
| Synthetic Strategy | Starting Material | Key Steps | Overall Yield | Reference |
| Corey's Original Synthesis | Cyclopentadiene | Diels-Alder, Baeyer-Villiger oxidation | Not explicitly stated in a single value | [Corey et al., J. Am. Chem. Soc. 1969, 91 (20), 5675–5677] |
| Hayashi's One-Pot Synthesis | 3-(Dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate | Domino Michael/Michael reaction, one-pot cascade | 50%[7] | [Umekubo et al., Chem. Sci., 2020, 11, 1205-1209] |
| Chemoenzymatic Synthesis | Racemic cyclobutanone | Enzymatic Baeyer-Villiger oxidation, Johnson-Claisen rearrangement | High yield for key steps[7] | [Yin et al., Nat. Commun., 2024, 15, 2439] |
While not starting directly from this compound, these modern approaches highlight the evolution of synthetic strategies towards greater efficiency and stereocontrol, often bypassing the need for resolution of racemic intermediates that would be necessary when starting from achiral precursors.
Experimental Workflow: Corey Lactone Synthesis
The synthesis of the Corey lactone from a cyclopentene precursor involves a series of stereocontrolled reactions. The following is a generalized workflow.
References
- 1. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1S)-Cyclopent-2-ene-1-carboxylic acid: A Guide for Laboratory Professionals
Essential safety and disposal information for researchers, scientists, and drug development professionals handling (1S)-Cyclopent-2-ene-1-carboxylic acid. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety protocols for acidic organic compounds.
Immediate Safety and Hazard Information
This compound is an organic acid that requires careful handling. Based on data for analogous compounds, it should be treated as a hazardous substance. Primary hazards include skin and eye irritation, and potential respiratory irritation.[1][2][3] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][2][4][5]
Quantitative Data Summary
For easy reference, the table below summarizes key hazard and disposal information extrapolated from safety data sheets of structurally similar compounds.
| Parameter | Information | Source Citation |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1][2] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1][2][4][5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [4] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a suitable, labeled container for disposal. | [5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [1][6][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with your institution's specific policies and local regulations.[6][7]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with organic acids (e.g., glass or specific types of plastic; avoid steel).[8]
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][5]
-
Ensure the storage area is a designated satellite accumulation area if required by local regulations.[8]
2. Neutralization (for small quantities, if permitted by local regulations):
-
Consult your institution's Environmental Health and Safety (EHS) office before proceeding with any neutralization. Some regulations prohibit in-lab treatment of chemical waste.[9]
-
If permitted, for small quantities, the acidic waste can be neutralized. This procedure should be performed in a chemical fume hood while wearing full PPE.
-
Prepare a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide in water) in a large beaker.
-
Slowly and carefully add the this compound waste to the basic solution with constant stirring. This reaction is exothermic and may produce vapors.[9]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Allow the neutralized solution to cool to room temperature.
3. Final Disposal:
-
Option A: Disposal via Institutional EHS:
-
Option B: Drain Disposal of Neutralized Waste (ONLY if explicitly permitted):
-
This option is highly regulated and often not permissible. Check with your local wastewater treatment authority and institutional EHS.[10]
-
If permitted, flush the neutralized, non-hazardous solution down the sanitary sewer with a large excess of water (at least 20 parts water to 1 part neutralized solution).[11]
-
Do not dispose of the unneutralized acid or solutions containing other hazardous materials down the drain. [6][10]
-
4. Decontamination:
-
Decontaminate any equipment used during the disposal process.
-
Triple rinse empty containers that held the acid. The rinsate must be collected and treated as hazardous waste.[10]
-
After thorough decontamination, remove or deface the label on the empty container before disposal as regular laboratory glass or plastic waste, as per institutional guidelines.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
